Camobucol
Description
Properties
IUPAC Name |
2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBGXESDYFKUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176004 | |
| Record name | Camobucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216167-92-9 | |
| Record name | Camobucol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camobucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAMOBUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanisms of Probucol in Lipid Metabolism: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the mechanism of action of probucol in lipid metabolism. Despite extensive searches for "camobucol," publicly available scientific literature providing detailed information on its specific mechanisms is scarce. As probucol is a structurally and functionally related compound, this guide leverages the extensive research available on probucol to provide a comprehensive overview of a closely related molecule. It is crucial to note that while insights from probucol are valuable, direct extrapolation to this compound should be done with caution pending specific research on the latter.
Core Mechanisms of Action in Lipid Metabolism
Probucol exerts its influence on lipid metabolism through a complex and multifaceted mechanism that extends beyond simple lipid-lowering. Its actions encompass modulation of lipoprotein catabolism, potent antioxidant effects, and anti-inflammatory properties.
Effects on Low-Density Lipoprotein (LDL) Metabolism
Probucol is recognized for its ability to lower plasma levels of LDL cholesterol.[1] This effect is primarily attributed to an increase in the fractional catabolic rate of LDL.[1][2] Notably, this mechanism appears to be independent of the LDL receptor, as probucol has demonstrated efficacy in patients with familial hypercholesterolemia who lack functional LDL receptors.[2] Studies in LDL receptor-deficient rabbits have shown a significant increase in the fractional catabolic rate of LDL, suggesting that probucol enhances the clearance of LDL cholesterol through alternative pathways.[2] There is also evidence to suggest that probucol may alter the metabolic properties of the LDL particles themselves, rendering them more susceptible to clearance. Some research also indicates that probucol may inhibit the initial stages of cholesterol synthesis and delay its absorption from the diet.
Impact on High-Density Lipoprotein (HDL) Metabolism and Reverse Cholesterol Transport
A distinctive and paradoxical aspect of probucol's action is its consistent reduction of HDL cholesterol levels. This has been a subject of considerable scientific investigation. The proposed mechanisms for this HDL-lowering effect include:
-
Inhibition of ABCA1-mediated Cholesterol Efflux: ATP-binding cassette transporter A1 (ABCA1) is a crucial protein for the efflux of cholesterol from cells to lipid-poor apolipoproteins, a key initial step in reverse cholesterol transport. Probucol has been shown to be a potent inhibitor of ABCA1-mediated cholesterol efflux. It appears to achieve this by impairing the translocation of ABCA1 from intracellular compartments to the plasma membrane. This inhibition of ABCA1 is thought to be a significant contributor to the observed decrease in HDL levels in vivo. Interestingly, in macrophage foam cells, probucol does not completely inhibit cholesterol efflux, suggesting the existence of an ABCA1-independent pathway for cholesterol removal in these specific cells.
-
Modulation of Cholesteryl Ester Transfer Protein (CETP) Activity: Some studies have proposed that the reduction in HDL-C by probucol might be linked to an enhancement of reverse cholesterol transport through the activation of cholesteryl ester transfer protein (CETP).
Potent Antioxidant Properties
A cornerstone of probucol's anti-atherosclerotic effect is its powerful antioxidant activity. Probucol is a lipophilic molecule that incorporates into lipoproteins, particularly LDL, and protects them from oxidative modification. Oxidized LDL is a key player in the development of atherosclerosis, promoting foam cell formation and initiating inflammatory responses in the arterial wall. By preventing LDL oxidation, probucol mitigates these pro-atherogenic processes. This antioxidant action is considered a primary mechanism for its observed anti-atherosclerotic benefits, independent of its lipid-lowering effects.
Anti-Inflammatory Effects: Inhibition of VCAM-1 Expression
Beyond its impact on lipid metabolism and oxidation, probucol exhibits direct anti-inflammatory effects on the vascular endothelium. A key mechanism in this regard is the selective inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is an adhesion molecule expressed on endothelial cells in response to inflammatory stimuli, and it plays a critical role in the recruitment of monocytes to the arterial wall, a seminal event in atherogenesis. Probucol has been shown to downregulate the expression of VCAM-1 on human vascular endothelial cells, thereby reducing the adhesion of monocytes. This effect is believed to contribute significantly to its anti-atherogenic properties.
Quantitative Data on Lipid Profile Changes
The following tables summarize the quantitative effects of probucol on plasma lipid levels as reported in various clinical studies.
Table 1: Long-Term Effects of Probucol on Serum Cholesterol
| Duration of Treatment | Mean Percentage Decrease from Baseline |
| 6 - 12 months | 16.2% to 20.9% |
| > 2 years | 23.1% to 27.4% |
Data from a long-term study in hypercholesterolemic men.
Table 2: Effects of Probucol on Lipoprotein Cholesterol and Apolipoproteins
| Parameter | Mean Percentage Change |
| Total Plasma Cholesterol | -12% |
| LDL Cholesterol | -11% |
| HDL Cholesterol | -9% |
| ApoLDL Fractional Catabolic Rate | +23% |
Data from a metabolic ward study in patients with varying lipid profiles.
Table 3: Lipid Changes in a 12-Week Randomized Controlled Trial
| Parameter | Probucol Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | P-value |
| Total Cholesterol (mmol/L) | -2.09 ± 0.85 | -1.16 ± 0.74 | < 0.001 |
| LDL-c (mmol/L) | -1.53 ± 0.99 | -1.16 ± 0.93 | 0.046 |
| HDL-c (mmol/L) | -0.49 ± 0.49 | -0.08 ± 0.45 | < 0.001 |
Data from a study in hyperlipidemic patients.
Table 4: Effects of Probucol in Type II Hyperlipoproteinemia
| Parameter | Baseline (mg/dl) | After Probucol (mg/dl) | P-value |
| Serum Cholesterol | 353 | 291 | < 0.01 |
Data from a 12-week double-blind crossover trial.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Probucol's Effect on ABCA1 and Cholesterol Efflux
Caption: Probucol inhibits the translocation of ABCA1 to the plasma membrane, thereby reducing cholesterol efflux to ApoA-I.
Experimental Workflow for Assessing VCAM-1 Expression
Caption: Workflow for determining the effect of probucol on VCAM-1 expression in endothelial cells.
Detailed Experimental Protocols
Cholesterol Efflux Assay
This protocol is based on methodologies used to assess the effect of probucol on ABCA1-mediated cholesterol efflux.
-
Cell Culture and Labeling: J774 macrophages are cultured in appropriate media. To induce ABCA1 expression, cells can be treated with LXR/RXR agonists. Cells are then labeled with [3H]-cholesterol for 24 hours.
-
Probucol Treatment: After labeling, cells are washed and incubated with various concentrations of probucol (e.g., 1-10 µM) for a specified period (e.g., 2-24 hours).
-
Efflux to Apolipoprotein A-I (ApoA-I): The probucol-containing medium is removed, and cells are incubated with a medium containing a cholesterol acceptor, such as lipid-free ApoA-I (e.g., 10 µg/mL), for 4-6 hours.
-
Quantification: The radioactivity in the medium and the cells is measured using a scintillation counter. Cholesterol efflux is calculated as the percentage of radioactivity released into the medium relative to the total radioactivity (medium + cells).
VCAM-1 Expression Analysis in HUVECs
This protocol is derived from studies investigating the anti-inflammatory effects of probucol.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in endothelial growth medium.
-
Pre-incubation with Probucol: HUVECs are pre-incubated with probucol (e.g., 50 µM) for various durations (e.g., 24, 48 hours).
-
Cytokine Stimulation: Following pre-incubation, the cells are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 100 U/mL) or Interleukin-1 beta (IL-1β; e.g., 100 U/mL), for a period of 4-24 hours to induce VCAM-1 expression.
-
Flow Cytometry for Surface Protein Expression: Cells are detached and incubated with a primary antibody specific for human VCAM-1, followed by a fluorescently labeled secondary antibody. The fluorescence intensity of the cells is then analyzed by flow cytometry to quantify the surface expression of VCAM-1.
-
RT-PCR for mRNA Expression: Total RNA is extracted from the HUVECs. Reverse transcription is performed to synthesize cDNA, followed by polymerase chain reaction (PCR) using primers specific for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization. The PCR products are then analyzed by gel electrophoresis to determine the relative mRNA expression levels.
Conclusion
The mechanism of action of probucol in lipid metabolism is intricate, involving a combination of LDL catabolism enhancement, potent antioxidant activity, and anti-inflammatory effects through the downregulation of VCAM-1. Its paradoxical effect on HDL-C, primarily through the inhibition of ABCA1-mediated cholesterol efflux, remains a key area of research. While the data presented provides a comprehensive overview of probucol, it is imperative to conduct specific studies on this compound to elucidate its precise mechanisms of action and to determine the extent to which they parallel those of its structural analog. The information herein serves as a robust foundation for researchers, scientists, and drug development professionals interested in this class of compounds.
References
Camobucol: A Technical Overview of its Chemical Structure, Properties, and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camobucol is a synthetic, orally active compound recognized for its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a modulator of inflammatory pathways. Detailed experimental context and data are presented to support its potential as a therapeutic agent in inflammatory diseases.
Chemical Structure and Identification
This compound, chemically known as [4-[[1-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]sulfanyl]-1-methylethyl]sulfanyl]-2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid, is a complex phenolic compound.[1] Its structure is characterized by two di-tert-butylphenol moieties linked by a dithioacetal group, with one of the phenols further substituted with an acetic acid group. This unique structure contributes to its significant lipophilicity and antioxidant capacity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [4-[[1-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]sulfanyl]-1-methylethyl]sulfanyl]-2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid[1] |
| Molecular Formula | C₃₃H₅₀O₄S₂[1] |
| CAS Number | 216167-92-9 |
| SMILES | CC(C)(C)c1cc(cc(c1O)C(C)(C)C)SC(C)(C)Sc2cc(c(c(c2)C(C)(C)C)OCC(=O)O)C(C)(C)C |
| InChI | InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) |
Physicochemical Properties
Table 2: Physicochemical Data of this compound and the Related Compound Probucol
| Property | This compound (Predicted/Unavailable) | Probucol (Experimental) |
| Molecular Weight | 574.88 g/mol | 516.86 g/mol |
| Melting Point | Data not available | 124-127 °C |
| Boiling Point | Data not available | Data not available |
| Water Solubility | Predicted to be very low | Insoluble |
| pKa | Data not available | Data not available |
| XlogP | 8.3 | 10.2 |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, based on the synthesis of structurally similar compounds like Probucol, a plausible synthetic route can be outlined. The synthesis of Probucol typically involves the acid-catalyzed condensation of 2,6-di-tert-butylphenol with acetone, followed by reaction with a sulfur source. A patent for the synthesis of Probucol describes a method involving the reaction of 2,6-di-tert-butyl-4-mercaptophenol with acetone in the presence of a strong acid catalyst.
A potential synthetic workflow for this compound could involve a multi-step process starting from 2,6-di-tert-butylphenol and involving thioether linkages and the introduction of the acetic acid moiety.
Caption: A plausible high-level synthetic workflow for this compound.
In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory properties of this compound can be assessed by measuring its effect on the expression of inflammatory mediators in cell culture models. A common method involves the use of human umbilical vein endothelial cells (HUVECs).
Experimental Workflow:
-
Cell Culture: HUVECs are cultured in appropriate media until confluent.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to induce an inflammatory response.
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and the expression levels of inflammatory genes like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression: Cell lysates are analyzed by Western blotting or ELISA to measure the protein levels of VCAM-1 and MCP-1. The secretion of cytokines such as IL-6 and IL-8 into the culture medium can also be quantified by ELISA.
-
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the expression of redox-sensitive inflammatory genes. A key aspect of its mechanism is that it appears to function independently of the nuclear translocation of the transcription factor NF-κB, a central regulator of inflammation.
The proposed mechanism involves the inhibition of signaling pathways that lead to the expression of adhesion molecules and chemokines, thereby reducing the recruitment of inflammatory cells to sites of inflammation.
Caption: this compound's proposed anti-inflammatory mechanism.
Conclusion
This compound is a promising anti-inflammatory agent with a distinct chemical structure and a mechanism of action that involves the selective inhibition of inflammatory gene expression. While further research is needed to fully elucidate its physicochemical properties and to develop optimized synthetic protocols, the existing data strongly support its potential for the development of novel therapies for a range of inflammatory disorders. Its antioxidant properties likely contribute to its overall therapeutic effect, making it a molecule of significant interest for further investigation.
References
Camobucol (Probucol): An In-depth Technical Guide on its Antioxidant Role in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a well-established driver of cardiovascular disease (CVD), contributing to endothelial dysfunction, inflammation, and the modification of lipoproteins, which are key events in the pathogenesis of atherosclerosis. Camobucol (commonly known as Probucol) is a unique diphenolic compound with potent antioxidant properties that has been the subject of extensive cardiovascular research for several decades. This technical guide provides a comprehensive overview of this compound's core role as an antioxidant in the context of cardiovascular research. It delves into its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.
Introduction to this compound's Antioxidant Properties
This compound is a lipid-lowering agent with a chemical structure that imparts significant antioxidant activity.[1][2] Its primary mechanism as an antioxidant in cardiovascular research revolves around its ability to inhibit the oxidative modification of low-density lipoprotein (LDL).[3][4] Oxidized LDL (ox-LDL) is a critical player in the initiation and progression of atherosclerosis. It is readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] this compound, being highly lipophilic, incorporates into the LDL particle and effectively scavenges free radicals, thereby protecting LDL from oxidation.
Beyond its direct effects on LDL, this compound's antioxidant properties extend to the cellular level, protecting endothelial cells from oxidative injury and preserving endothelial function. It has also been shown to modulate the activity of key antioxidant enzymes and reduce markers of inflammation.
Quantitative Data on this compound's Antioxidant Efficacy
The following tables summarize key quantitative findings from various studies investigating the antioxidant effects of this compound in cardiovascular contexts.
Table 1: Effect of this compound on LDL Oxidation
| Parameter | Treatment Group | Control Group | Percentage Change/Difference | Study Reference |
| LDL Oxidation Lag Time (min) | 220 +/- 8 | 82 +/- 7 | Increased by ~168% | |
| LDL Oxidation Lag Time (min) | >1400 (with 0.5% this compound) | Baseline | Significantly prolonged | |
| Formation of Lipid Peroxides | - | - | 13-fold lower | |
| Macrophage Degradation of ox-LDL | - | - | 97% reduction | |
| Plasma Oxidized LDL (ox-LDL) | Decreased significantly (P < 0.01) | No significant change | - |
Table 2: Effect of this compound on Endothelial Function
| Parameter | Treatment Group | Control Group | Key Finding | Study Reference |
| Flow-Mediated Dilation (FMD) (%) | 13.46 +/- 1.20 | 7.45 +/- 1.02 | Significantly increased (P < 0.05) | |
| Endothelium-Dependent Relaxation | Significantly improved | Impaired | Protective effect observed | |
| Vascular Superoxide Production | Decreased | Increased | - | |
| Serum Nitric Oxide (NO) (micromol/L) | 80.46 +/- 10.24 | 48.46 +/- 12.24 | Significantly increased (P < 0.01) | |
| Serum Asymmetric Dimethylarginine (ADMA) | Decreased | Elevated | Reduction of endogenous NOS inhibitor |
Table 3: Effect of this compound on Antioxidant Enzymes and Inflammatory Markers
| Parameter | Treatment Group | Control Group | Key Finding | Study Reference |
| Myocardial Glutathione Peroxidase (GSHPx) Activity | Increased (p<0.05) | Baseline | Enhanced endogenous antioxidant reserve | |
| Striatal Glutathione Peroxidase (GPx) Activity | Increased | - | Neuroprotective effect | |
| Myocardial Lipid Peroxidation | Decreased (p<0.05) | Baseline | Reduced oxidative stress | |
| High-Sensitivity C-Reactive Protein (hs-CRP) | - | - | Potential for reduction | |
| Interleukin-6 (IL-6) | - | - | Potential for reduction | |
| Tumor Necrosis Factor-alpha (TNF-α) | - | - | Potential for reduction |
Table 4: this compound Clinical Trial Outcomes
| Trial Name | Patient Population | Key Outcome | Finding | Study Reference |
| PROSPECTIVE | Coronary heart disease patients | Composite of cerebrovascular and cardiovascular events | Trend towards lower incidence in the this compound group (not statistically significant) | |
| POSITIVE | Heterozygous Familial Hypercholesterolemia | Time to first cardiovascular event | Hazard ratio of 0.13 for secondary prevention with this compound (P < 0.001) | |
| PQRST | Hypercholesterolemic patients | Progression of femoral atherosclerosis | No significant effect on atherosclerosis progression |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of this compound's antioxidant research.
Assessment of LDL Oxidation
Objective: To determine the susceptibility of LDL to oxidation in the presence or absence of this compound.
Methodology: Copper-Induced LDL Oxidation
-
LDL Isolation: Isolate LDL from plasma samples by ultracentrifugation.
-
Incubation: Incubate isolated LDL (typically 100 µg/mL) with a solution of copper sulfate (CuSO₄, typically 5-10 µM) at 37°C.
-
Monitoring: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the absorbance at 234 nm over time using a spectrophotometer.
-
Lag Phase Determination: The lag phase is the time before the rapid propagation of oxidation and is used as a measure of LDL oxidation resistance. A longer lag phase indicates greater resistance to oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: At the end of the incubation, measure the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the TBARS assay.
Evaluation of Endothelial Function
Objective: To assess the effect of this compound on endothelium-dependent vasodilation.
Methodology: Flow-Mediated Dilation (FMD)
-
Subject Preparation: Subjects should fast for at least 8-12 hours prior to the measurement.
-
Baseline Measurement: Image the brachial artery in the longitudinal plane using a high-resolution ultrasound system. Record the baseline vessel diameter and blood flow velocity using Doppler.
-
Ischemia Induction: Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce reactive hyperemia.
-
Post-Occlusion Measurement: Rapidly deflate the cuff and record the brachial artery diameter and blood flow velocity continuously for at least 3 minutes.
-
FMD Calculation: FMD is calculated as the percentage change in the peak vessel diameter from the baseline diameter.
In Vitro Antioxidant Capacity Assays
Objective: To quantify the direct free radical scavenging activity of this compound.
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation: Prepare a solution of DPPH in methanol.
-
Reaction: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
Methodology: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) induced by a peroxyl radical generator (e.g., AAPH).
-
Procedure: Mix the sample (this compound), fluorescent probe, and AAPH in a microplate.
-
Measurement: Monitor the fluorescence decay over time.
-
Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and comparing it to a standard antioxidant (e.g., Trolox).
Signaling Pathways and Mechanisms of Action
This compound's antioxidant effects are mediated through its influence on several key signaling pathways implicated in cardiovascular health.
Inhibition of LDL Oxidation and Foam Cell Formation
This compound directly scavenges free radicals within LDL particles, preventing their oxidative modification. This is a critical step in mitigating the initiation of atherosclerosis.
Caption: this compound's inhibition of LDL oxidation and subsequent foam cell formation.
Preservation of Endothelial Function via Nitric Oxide Synthase (NOS) Pathway
This compound helps maintain endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS). By preserving eNOS activity, this compound promotes the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule.
Caption: this compound's role in preserving endothelial function through the eNOS pathway.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. While direct evidence for this compound's interaction is still emerging, antioxidant compounds are known to modulate this pathway, which plays a protective role in the cardiovascular system by promoting cell survival and reducing apoptosis in response to oxidative stress.
Caption: Postulated modulation of the PI3K/Akt pathway by this compound's antioxidant action.
Conclusion and Future Directions
This compound has demonstrated significant antioxidant effects that are highly relevant to the prevention and treatment of cardiovascular diseases. Its ability to inhibit LDL oxidation, preserve endothelial function, and potentially modulate key signaling pathways underscores its therapeutic potential. While some clinical trials have shown promising results, particularly in high-risk patient populations, further research is warranted to fully elucidate its mechanisms of action and to define its precise role in the contemporary landscape of cardiovascular therapies. Future studies should focus on larger, well-designed clinical trials to confirm its efficacy in reducing cardiovascular events and to further explore its impact on specific inflammatory and oxidative stress biomarkers. The development of novel analogues with improved safety and efficacy profiles also represents a promising avenue for future research.
References
- 1. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation [mdpi.com]
- 3. The effects of cannabidiol on nitric oxide synthases: a narrative review on therapeutic implications for inflammation and oxidative stress in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Camobucol: A Technical Guide
A Note on the Analogue Approach: Direct in vitro studies on the anti-inflammatory properties of Camobucol are not extensively available in the current body of scientific literature. However, this compound is a close structural analogue of Probucol, a well-researched compound with demonstrated anti-inflammatory effects. This technical guide will, therefore, focus on the in vitro anti-inflammatory properties of Probucol as a scientifically grounded surrogate to infer the potential mechanisms and effects of this compound. This approach is intended for research and drug development professionals.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from in vitro studies on Probucol, demonstrating its potential to modulate inflammatory responses.
Table 1: Effect of Probucol on Adhesion Molecule Expression
| Cell Line | Inflammatory Stimulus | Probucol Concentration | Duration of Treatment | Target Molecule | Method of Analysis | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 U/ml) or IL-1β (100 U/ml) | 50 µM | 48 hours | VCAM-1 (protein) | Flow Cytometry | ~45% reduction in surface expression[1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 U/ml) or IL-1β (100 U/ml) | 50 µM | 48 hours | VCAM-1 (mRNA) | RT-PCR | ~40% reduction in expression[1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokine-stimulated | 50 µM | 48 hours | Monocyte Adhesion | Adhesion Assay | ~40% reduction in adherence of peripheral blood mononuclear leukocytes[1] |
Table 2: Effect of Probucol on Inflammatory Cytokines and Mediators
| Cell Line/System | Inflammatory Stimulus | Probucol Concentration | Duration of Treatment | Target Molecule | Method of Analysis | Observed Effect |
| Cultured Macrophages | Lipopolysaccharide (LPS) | Not specified | Not specified | NF-κB Activity | Not specified | Inhibition of NF-κB activity[2] |
| Paw Tissue (in vivo model with in vitro confirmation) | Lipopolysaccharide (LPS) | Not specified | Not specified | NF-κB Activation | Not specified | Inhibition of NF-κB activation[2] |
| Diabetic Rats (in vivo study reflecting cellular mechanisms) | High-fat diet-induced | Not specified | 6 weeks | TNF-α and IL-6 (serum) | Not specified | Significant reduction in concentrations |
| Diabetic Rats (in vivo study reflecting cellular mechanisms) | High-fat diet-induced | Not specified | 6 weeks | TNF-α and IL-6 (hepatic mRNA) | Not specified | Significant reduction in expression |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of compounds like Probucol.
VCAM-1 Expression in HUVECs Induced by TNF-α
Objective: To quantify the effect of a test compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of human umbilical vein endothelial cells (HUVECs) following stimulation with Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TNF-α
-
Test compound (e.g., Probucol) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
FITC-conjugated anti-human VCAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HUVECs in EGM supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HUVECs into 6-well plates and allow them to grow to confluence.
-
Pre-treatment: Pre-treat the confluent HUVEC monolayers with the test compound at various concentrations (e.g., 50 µM Probucol) for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Stimulation: Following pre-treatment, add TNF-α (e.g., 100 U/ml) to the wells (except for the unstimulated control) and incubate for a further 16-24 hours.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add the FITC-conjugated anti-human VCAM-1 antibody or an isotype control antibody to the cell suspension.
-
Incubation: Incubate the cells on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in sheath fluid and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) to quantify VCAM-1 expression.
NF-κB Nuclear Translocation in Macrophages
Objective: To visualize and quantify the effect of a test compound on the nuclear translocation of the p65 subunit of NF-κB in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Probucol)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with high glucose, FBS, and penicillin-streptomycin. Seed the cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the test compound at desired concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (red) channels. Co-localization of red and blue signals (appearing as purple/pink) indicates nuclear translocation of p65.
Quantification of Inflammatory Cytokines (IL-6 and TNF-α) by ELISA
Objective: To measure the concentration of the pro-inflammatory cytokines IL-6 and TNF-α in the supernatant of cultured cells after treatment with a test compound and an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or HUVECs)
-
Appropriate cell culture medium and supplements
-
Inflammatory stimulus (e.g., LPS)
-
Test compound (e.g., Probucol)
-
Human/Murine IL-6 and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Assay: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves the following steps:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation to allow cytokine binding.
-
Washing to remove unbound substances.
-
Adding a detection antibody.
-
Incubation and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-6 and TNF-α in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
Probucol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified in multiple studies is the Nuclear Factor-kappa B (NF-κB) pathway . There is also evidence suggesting the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway .
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and induce the transcription of pro-inflammatory genes, including those for VCAM-1, IL-6, and TNF-α.
Probucol has been shown to inhibit NF-κB activation. While the precise molecular target is not definitively established in all contexts, the downstream effects point towards an interruption of this signaling cascade.
Caption: Probucol's inhibition of the canonical NF-κB signaling pathway.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises several branches, including the p38, JNK, and ERK pathways. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Some studies suggest that the anti-inflammatory effects of certain phenolic antioxidants may involve the modulation of MAPK signaling.
Caption: Potential modulation of the MAPK signaling pathway by Probucol.
References
The Impact of Camobucol on Low-Density Lipoprotein Catabolism: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of camobucol (Probucol) on the catabolism of low-density lipoprotein (LDL). It synthesizes findings from key preclinical and clinical studies, focusing on the molecular mechanisms, quantitative outcomes, and experimental methodologies.
Core Mechanism of Action: Enhancing LDL Catabolism
This compound's primary mechanism for lowering plasma LDL cholesterol (LDL-C) is by increasing its fractional catabolic rate, a process that appears to be largely independent of the LDL receptor pathway[1][2][3][4]. Studies in LDL receptor-deficient rabbits have demonstrated a 40% to 50% increase in the fractional catabolic rate of LDL, suggesting that this compound promotes LDL clearance through alternative pathways[1]. This effect is believed to be mediated by an alteration of the metabolic properties of the LDL particle itself, rather than a direct effect on tissue metabolism. In humans, this enhanced clearance of LDL stimulates the conversion of cholesterol to bile acids in the liver, leading to an increased fecal excretion of bile acids.
Beyond its effects on LDL catabolism, this compound is a potent antioxidant that inhibits the oxidative modification of LDL. This is a critical aspect of its anti-atherogenic properties, as oxidized LDL is a key contributor to the formation of foam cells and atherosclerotic plaques.
Quantitative Effects on Lipoproteins
Clinical trials have consistently demonstrated this compound's efficacy in reducing total and LDL cholesterol levels. However, it is also associated with a reduction in high-density lipoprotein (HDL) cholesterol. The following tables summarize the quantitative data from various studies.
| Study Population | Duration of Treatment | Dosage | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |
| Hypercholesterolemic Patients (n=17) | 2-6 months | Not Specified | -12% | -11% | -9% | |
| Hypercholesterolemic Patients (n=7) | Not Specified | Not Specified | Lowered | No significant change | Lowered | |
| Primary Hypercholesterolemia (n=27) | 4 months | 1000 mg/day | -13% | -16% | Not significantly altered | |
| Heterozygous Familial Hypercholesterolemia (n=10) | 3 months | 1000 mg/day | -14% | Reduction observed | Reduction observed | |
| Hypercholesterolemic Patients | 3 years | Not Specified | Not Specified | -12% | -24% |
| Study Population | Duration of Treatment | Dosage | Change in LDL Fractional Catabolic Rate (FCR) | Change in apoB Levels | Reference |
| Hypercholesterolemic Patients (n=17) | 2-6 months | Not Specified | +23% | No change in synthesis | |
| LDL Receptor-Deficient Rabbits | Not Specified | Not Specified | +40-50% | Not Specified | |
| Hyperlipidemic Subjects (n=5) | Not Specified | Not Specified | Increased in 4 of 5 subjects | Not Specified | |
| Primary Hypercholesterolemia (n=27) | 4 months | 1000 mg/day | Not Specified | -12% |
Key Signaling Pathways and Molecular Interactions
This compound's effects on LDL catabolism and cholesterol metabolism involve several key proteins and pathways.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the effects of this compound on LDL metabolism.
LDL Uptake and Catabolism Assay
This assay measures the rate at which cells take up and degrade LDL particles.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or fibroblasts are cultured in appropriate media until confluent.
-
LDL Labeling: Human LDL is isolated from plasma by ultracentrifugation and radiolabeled with Iodine-125 (¹²⁵I) to track its uptake and degradation.
-
Experimental Procedure:
-
Cells are pre-incubated with and without this compound at various concentrations for a specified period (e.g., 24 hours).
-
The culture medium is then replaced with fresh medium containing ¹²⁵I-labeled LDL.
-
Cells are incubated for a set time (e.g., 4-6 hours) to allow for LDL uptake.
-
The medium is collected to measure the amount of degraded LDL (acid-soluble ¹²⁵I).
-
The cells are washed and lysed to determine the amount of cell-associated ¹²⁵I-LDL.
-
-
Data Analysis: The fractional catabolic rate is calculated based on the amount of degraded and cell-associated LDL over time.
In Vitro LDL Oxidation Assay
This assay assesses the antioxidant capacity of this compound by measuring its ability to protect LDL from oxidative modification.
-
LDL Isolation: LDL is isolated from the plasma of subjects before and after treatment with this compound.
-
Oxidation Induction: LDL samples are incubated with a pro-oxidant, typically copper sulfate (CuSO₄), to induce oxidation.
-
Measurement of Oxidation:
-
Conjugated Diene Formation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the change in absorbance at 234 nm over time. The lag phase before the rapid onset of oxidation is a key indicator of antioxidant protection.
-
Lipid Peroxide Measurement: Thiobarbituric acid reactive substances (TBARS) assay can be used to quantify malondialdehyde, a byproduct of lipid peroxidation.
-
Electrophoretic Mobility: Oxidized LDL has an increased negative charge and will migrate further on an agarose gel electrophoresis compared to native LDL.
-
-
Data Analysis: The lag time for conjugated diene formation is calculated and compared between pre- and post-treatment samples. A longer lag time indicates greater resistance to oxidation.
Cholesterol Efflux Assay
This assay measures the capacity of HDL to accept cholesterol from cells, a key step in reverse cholesterol transport, and how this is affected by this compound.
-
Cell Culture and Labeling: Macrophages (e.g., J774 or THP-1) are cultured and loaded with cholesterol by incubating them with acetylated LDL and radiolabeled cholesterol (e.g., ³H-cholesterol).
-
Experimental Procedure:
-
Cholesterol-loaded cells are incubated with and without this compound.
-
The cells are then incubated with a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or HDL.
-
After a specified time, the medium is collected, and the amount of radiolabeled cholesterol that has moved from the cells to the medium is quantified by liquid scintillation counting.
-
-
Data Analysis: Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol in the medium relative to the total radiolabeled cholesterol in the cells and medium.
Interactions with Key Receptors and Enzymes
Scavenger Receptor Class B Type I (SR-BI)
This compound has been shown to upregulate the expression of SR-BI in the liver. SR-BI is a key receptor for HDL that mediates the selective uptake of cholesteryl esters from HDL into hepatocytes. By enhancing SR-BI expression, this compound may facilitate reverse cholesterol transport, although this also contributes to the observed reduction in HDL-C levels.
ATP-Binding Cassette Transporter A1 (ABCA1)
The effect of this compound on ABCA1, a crucial transporter for cholesterol efflux to lipid-poor apoA-I, is complex. Some studies suggest that this compound inhibits ABCA1-mediated cholesterol efflux. This inhibition may be due to impaired translocation of ABCA1 to the plasma membrane. This effect could also contribute to the reduction in HDL-C levels observed with this compound treatment.
Acyl-CoA:Cholesterol Acyltransferase (ACAT)
The interaction between this compound and ACAT, an intracellular enzyme that esterifies free cholesterol for storage, is not as well-defined. Some studies investigating ACAT inhibitors have shown effects on lipoprotein metabolism, but direct and detailed studies on this compound's specific effects on ACAT activity are less prevalent in the reviewed literature.
Summary and Future Directions
This compound effectively lowers LDL cholesterol by increasing its fractional catabolic rate through a mechanism that is largely independent of the LDL receptor. Its potent antioxidant properties provide an additional anti-atherogenic benefit by protecting LDL from oxidative modification. While effective in lowering LDL, its tendency to also reduce HDL-C levels, potentially through its interactions with SR-BI and ABCA1, remains a significant consideration in its clinical application.
Future research should focus on further elucidating the precise molecular interactions that lead to the altered metabolic properties of LDL particles following this compound treatment. Additionally, a more detailed understanding of its effects on ACAT and other enzymes involved in intracellular cholesterol trafficking would provide a more complete picture of its pharmacological profile. Investigating strategies to mitigate the HDL-lowering effect while retaining the beneficial LDL-lowering and antioxidant properties would be a valuable avenue for the development of next-generation therapies.
References
- 1. Studies on the mechanism of action of probucol [pubmed.ncbi.nlm.nih.gov]
- 2. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Origins and Synthesis of Probucol
Note: Initial searches for "Camobucol" did not yield relevant results. The following guide focuses on "Probucol," a compound with a significant body of research concerning its synthesis and therapeutic applications, which was prominently featured in the search results for the initial query.
Introduction and Origins
Probucol is a diphenolic compound with potent antioxidant and lipid-lowering properties.[1][2][3][4] Initially developed in the 1960s as an antioxidant for the plastics and rubber industry, its potential as a cholesterol-lowering agent was later discovered.[5] Marketed under trade names such as Lorelco, Probucol has been utilized for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. Its mechanism of action is distinct from statins, as it can lower Low-Density Lipoprotein (LDL) cholesterol in patients deficient in the LDL receptor.
Synthesis of Probucol
The synthesis of Probucol primarily involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol. Two main synthetic routes have been described:
Method 1: Reaction with Allylene
This method involves a two-step process starting with 2,6-di-tert-butyl-4-mercaptophenol. In the first step, it is reacted with allylene (propyne) under pressurized and alkaline conditions to form an olefin intermediate. This intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under strong acid catalysis to yield Probucol.
Method 2: Condensation with 2,2-Dimethoxypropane
This alternative synthesis route involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with 2,2-dimethoxypropane under acidic conditions to produce Probucol.
Experimental Protocols
Synthesis of Probucol via Allylene Intermediate
-
Step 1: Alkynes Addition Reaction
-
Reactants: 2,6-di-tert-butyl-4-mercaptophenol, allylene (propyne), and an alkali catalyst (e.g., KOH, NaOH, CH₃ONa).
-
Conditions: The reaction is carried out at a temperature of 20-80 °C for 2.5 to 3.5 hours. The pressure of propyne is maintained at 1.0-3.0 MPa. The molar ratio of the alkali catalyst to 2,6-di-tert-butyl-4-mercaptophenol is between 2.0-3.0 and 1.
-
-
Step 2: Alkene Addition Reaction
-
Reactants: The olefin intermediate from Step 1 and 2,6-di-tert-butyl-4-mercaptophenol with a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).
-
Conditions: The reaction temperature is maintained at 55-80 °C. The mixture is incubated for 1-2 hours at 55-65 °C, then cooled to 0-20 °C and stirred for 4-6 hours to induce crystallization.
-
Yield: This method has reported yields of up to 94.0% with a purity of 99.92% (HPLC).
-
Mechanism of Action
Probucol's mechanism of action is multifaceted, involving lipid regulation, antioxidant effects, and anti-inflammatory properties.
-
Lipid Regulation: Probucol lowers LDL cholesterol levels by increasing the fractional rate of LDL catabolism, a mechanism that is independent of the LDL receptor. It also enhances the excretion of cholesterol into bile. A notable effect of Probucol is the reduction of High-Density Lipoprotein (HDL) cholesterol levels by approximately 30%. This is attributed to several factors, including the inhibition of ABCA1-dependent cholesterol transport and increased activity of cholesteryl ester transfer protein (CETP).
-
Antioxidant Properties: As a potent antioxidant, Probucol inhibits the oxidation of LDL cholesterol, which is a key step in the development of atherosclerosis. This action helps to prevent the formation of foam cells from macrophages.
-
Anti-inflammatory Effects: Probucol has demonstrated anti-inflammatory properties, which contribute to the stabilization of atherosclerotic plaques.
Signaling Pathways
Probucol's therapeutic effects are mediated through various signaling pathways:
-
Keap1/Nrf2 Signaling Pathway: Probucol has been shown to activate the Nrf2/antioxidant response element pathway by promoting the dissociation of the Nrf2/Keap1 complex. This leads to the upregulation of antioxidant enzymes and provides protection against oxidative stress.
-
Inhibition of NF-κB and MAPK Pathways: In the context of cancer cells, Probucol has been reported to exert antiproliferative effects by inactivating the NF-κB and mitogen-activated protein kinase (MAPK) pathways.
Diagram of the Keap1/Nrf2 Signaling Pathway Activation by Probucol:
References
Camobucol and Cholesterol Synthesis: An In-depth Technical Guide
Disclaimer: Scientific literature extensively details the effects of probucol on cholesterol metabolism. However, there is a significant lack of direct research and quantitative data specifically on camobucol's impact on cholesterol synthesis pathways. This guide, therefore, extrapolates the potential mechanisms of action of this compound based on its structural similarity to probucol. The information presented herein, including proposed pathways and experimental data, is derived from studies on probucol and should be considered hypothetical for this compound until direct experimental evidence becomes available.
Introduction
This compound is a phenolic compound structurally related to probucol, a drug known for its lipid-lowering and antioxidant properties. While the precise mechanisms of this compound's action on cholesterol metabolism are not yet elucidated, its structural analogy to probucol suggests it may share similar pharmacological activities. This technical guide provides a comprehensive overview of the potential impact of this compound on cholesterol synthesis pathways, drawing upon the extensive research conducted on its analog, probucol. The intended audience for this document includes researchers, scientists, and professionals in drug development.
Proposed Mechanism of Action of this compound
Based on the known effects of probucol, this compound is hypothesized to influence cholesterol homeostasis through a multi-faceted approach rather than a single target in the synthesis pathway. The proposed mechanisms include:
-
Inhibition of Early Stages of Cholesterol Synthesis: Probucol has been suggested to inhibit the initial stages of cholesterol biosynthesis.[1] This may involve a reduction in the activity of key enzymes in the mevalonate pathway.
-
Enhancement of LDL Catabolism: A primary mechanism of probucol is increasing the fractional catabolic rate of low-density lipoprotein (LDL) cholesterol.[2][3] This leads to a reduction in circulating LDL levels.
-
Modulation of Cholesterol Efflux: Probucol has been shown to affect cellular cholesterol efflux, potentially through mechanisms independent of the ABCA1 transporter, particularly in foam cell macrophages.[4]
-
Antioxidant Properties: Like probucol, this compound's phenolic structure likely imparts significant antioxidant properties, which can protect LDL from oxidative modification, a key step in atherogenesis.
Quantitative Data on the Effects of Probucol
The following tables summarize quantitative data from studies on probucol, which may serve as a reference for the potential effects of this compound.
Table 1: Effect of Probucol on Plasma Lipids in Humans
| Parameter | Baseline (Mean ± SD) | After Probucol Treatment (Mean ± SD) | Percentage Change | Reference |
| Total Cholesterol | 353 mg/dL | 291 mg/dL | ↓ 17.6% | [5] |
| LDL Cholesterol | - | - | ↓ 11% | |
| HDL Cholesterol | - | - | ↓ 9% | |
| Apo B | - | - | ↓ 12% | |
| Apo A1 | - | - | Marked Reduction | |
| Apo A2 | - | - | Marked Reduction |
Table 2: Effect of Probucol on LDL Catabolism
| Parameter | Effect of Probucol | Reference |
| Fractional Catabolic Rate (FCR) of apoLDL | ↑ 23% | |
| Fractional Catabolic Rate (FCR) of LDL in LDL receptor-deficient rabbits | ↑ 40-50% |
Detailed Experimental Protocols (Based on Probucol Studies)
The following are detailed methodologies for key experiments used to investigate the effects of probucol on cholesterol metabolism. These protocols can be adapted for studying this compound.
In Vitro Cholesterol Synthesis Assay in Cultured Cells
Objective: To determine the direct effect of the compound on the rate of cholesterol synthesis in a cellular model.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).
-
Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, is added to the culture medium.
-
Lipid Extraction: After incubation, cells are washed and lipids are extracted using a solvent system like hexane:isopropanol (3:2, v/v).
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity incorporated into cholesterol is then quantified using a scintillation counter.
-
Data Analysis: The rate of cholesterol synthesis is expressed as the amount of radiolabel incorporated into cholesterol per milligram of cell protein per hour.
LDL Turnover Studies in Animal Models
Objective: To assess the in vivo effect of the compound on the synthesis and catabolism of LDL.
Methodology:
-
Animal Model: A suitable animal model, such as rabbits or mice, is used.
-
LDL Labeling: LDL is isolated from donor animal plasma and radiolabeled with iodine-125 (¹²⁵I).
-
Treatment: Animals are treated with the test compound or a placebo for a designated period.
-
Injection of Labeled LDL: ¹²⁵I-labeled LDL is injected intravenously into the treated and control animals.
-
Blood Sampling: Blood samples are collected at various time points after injection.
-
Radioactivity Measurement: The radioactivity in the plasma is measured at each time point to determine the rate of disappearance of ¹²⁵I-LDL from the circulation.
-
Kinetic Analysis: The data are analyzed using a two-pool model to calculate the fractional catabolic rate (FCR) and the synthesis rate of LDL.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows based on research on probucol.
Caption: Proposed inhibitory effect of this compound on early cholesterol synthesis.
Caption: Experimental workflow for an in vivo LDL turnover study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probucol: a new cholesterol-lowering drug effective in patients with type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on Camobucol in Neurodegenerative Models: A Technical Guide
To the Researcher: Initial searches for "Camobucol" in the context of neurodegenerative disease models did not yield specific preclinical or clinical data. The scientific literature to date does not contain this compound name. However, extensive research is available for Probucol , a structurally related diphenolic compound, and its analogues, which demonstrate significant potential in neurodegenerative disease models. This guide will therefore focus on the existing research for Probucol and its derivatives as a proxy, providing a comprehensive overview of its mechanisms, quantitative effects, and experimental methodologies.
Introduction to Probucol and its Neuroprotective Potential
Probucol is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2] While historically used for hypercholesterolemia, its multifaceted mechanisms of action have garnered interest for the treatment of complex pathologies like neurodegenerative diseases.[3][4] Preclinical studies have consistently demonstrated that Probucol can mitigate key pathological features of neurodegeneration, including oxidative stress, neuroinflammation, and blood-brain barrier (BBB) dysfunction, leading to improved cognitive and motor outcomes in various disease models.[3]
The primary neuroprotective activities of Probucol are attributed to its ability to:
-
Reduce Oxidative Stress: Probucol effectively scavenges free radicals and enhances the endogenous antioxidant response.
-
Attenuate Neuroinflammation: The compound has been shown to suppress the activation of glial cells and reduce the production of pro-inflammatory cytokines.
-
Preserve Blood-Brain Barrier Integrity: Probucol helps maintain the tight junctions of the BBB, preventing the infiltration of harmful substances into the brain.
-
Modulate Mitochondrial Function: It protects against mitochondrial dysfunction, a key pathological feature in many neurodegenerative disorders.
This guide synthesizes the available preclinical data on Probucol and its analogues, providing researchers, scientists, and drug development professionals with a detailed foundation for future investigations.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of Probucol in various neurodegenerative models.
Table 1: Effects of Probucol on Oxidative Stress Markers
| Model System | Compound | Outcome Measure | Result | Reference |
| D-galactose-induced aging mice | Probucol | ROS Levels | Significantly Alleviated | |
| D-galactose-induced aging mice | Probucol | MDA Levels | Significantly Alleviated | |
| Rotenone-treated SH-SY5Y cells | Probucol | Intracellular ROS Generation | Significantly Inhibited | |
| Copper-induced macrophage oxidation | Probucol (10-80 µmol/L) | Cellular Lipid Peroxidation (MDA) | Reduced from 15.30 to 7.74 µmol/g cell protein | |
| Copper-induced macrophage oxidation | Probucol (40 µmol/L) | LDL Oxidation (MDA) | Reduced from 5.18 to 1.65 µmol/g cell protein |
Table 2: Effects of Probucol on Antioxidant Enzyme Activity
| Model System | Compound | Outcome Measure | Result | Reference |
| D-galactose-induced aging mice | Probucol | SOD, GSH-PX, HO-1 mRNA & protein | Significantly Elevated | |
| D-galactose-induced aging mice | Probucol | Plasma & Cerebral SOD, GSH-PX activity | Significantly Improved |
Table 3: Effects of Probucol on Mitochondrial Function
| Model System | Compound | Outcome Measure | Result | Reference |
| Rotenone-treated SH-SY5Y cells | Probucol | Mitochondrial Membrane Potential (MMP) Loss | Significantly Inhibited | |
| Rotenone-treated SH-SY5Y cells | Probucol | Cell Viability Decrease | Significantly Inhibited | |
| Rotenone-treated SH-SY5Y cells | Probucol | Apoptosis | Significantly Inhibited |
Table 4: Effects of Probucol on Neuroinflammation and Cognitive Function
| Model System | Compound | Outcome Measure | Result | Reference |
| D-galactose-induced aging mice | Probucol | Escape Latency (Morris Water Maze) | Remarkably Shortened | |
| D-galactose-induced aging mice | Probucol | Quadrant Time Percentage (MWM) | Significantly Elevated | |
| Copper-induced macrophage secretion | Probucol (40 µmol/L) | IL-1β Release | Decreased by 45% | |
| Copper-induced macrophage secretion | Probucol (40 µmol/L) | Apolipoprotein E (Apo E) Release | Increased by 65% |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the efficacy of Probucol in neurodegenerative models.
D-Galactose-Induced Aging Mouse Model
-
Objective: To investigate the effect of Probucol on cognitive deficits and oxidative stress in a mouse model of aging.
-
Animal Model: Male C57BL/6J mice.
-
Induction of Aging: Daily subcutaneous injection of D-galactose (D-gal) for a specified period (e.g., 8 weeks).
-
Treatment: Probucol is administered orally (e.g., via gavage) concurrently with D-galactose treatment. A control group receives vehicle.
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Mice are trained for several consecutive days to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Biochemical Analysis:
-
Tissue Preparation: Brain tissues (e.g., hippocampus, cortex) are harvested and homogenized.
-
Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) are measured using commercially available assay kits.
-
Antioxidant Enzyme Activity: The activity of enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) is determined in plasma and brain homogenates.
-
Gene and Protein Expression: mRNA and protein levels of antioxidant enzymes (SOD, GSH-Px, HO-1) and components of the Keap1/Nrf2 pathway are quantified using qRT-PCR and Western blotting, respectively.
-
Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
-
Objective: To assess the neuroprotective effects of Probucol against mitochondrial dysfunction and oxidative stress in a cellular model of Parkinson's disease.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Toxicity: Cells are treated with Rotenone, a mitochondrial complex I inhibitor, to induce cytotoxicity, apoptosis, and ROS generation.
-
Treatment: Cells are pre-treated with Probucol for a specified duration before exposure to Rotenone.
-
Assays:
-
Cell Viability: Measured using assays such as MTT or WST-8 to quantify the extent of cell death.
-
Apoptosis: Detected and quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial Membrane Potential (MMP): Assessed using fluorescent probes like JC-1 or TMRE, where a shift in fluorescence indicates mitochondrial depolarization.
-
Intracellular ROS Levels: Measured using fluorescent dyes such as DCFH-DA, which fluoresces upon oxidation by ROS.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Probucol's Action on the Keap1/Nrf2 Pathway
Caption: Probucol promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation.
Experimental Workflow: Preclinical Evaluation in a Mouse Model
Caption: A generalized workflow for testing a neuroprotective compound in a mouse model of neurodegeneration.
Logical Relationship: Probucol's Neuroprotective Mechanism of Action
Caption: Probucol's multifaceted actions combat key pathological processes to improve neuronal outcomes.
References
The historical development and discovery of Camobucol
An In-depth Technical Guide to the Historical Development and Discovery of Probucol
Disclaimer: Initial searches for "Camobucol" did not yield any relevant results. Based on the phonetic similarity and the context of the query, this document focuses on "Probucol," a well-documented lipid-lowering agent. It is presumed that "this compound" was a typographical error.
Abstract
Probucol is a unique diphenolic compound with a multifaceted history, transitioning from an industrial antioxidant to a pharmacological agent for hypercholesterolemia and a subject of ongoing research for its pleiotropic effects. This technical guide provides a comprehensive overview of the historical development and discovery of Probucol, detailing its synthesis, initial screening, and the evolution of our understanding of its mechanism of action. The document summarizes key quantitative data from pivotal preclinical and clinical studies, outlines detailed experimental protocols, and visualizes complex biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of Probucol's journey from a chemical curiosity to a molecule of significant therapeutic interest.
Historical Development and Discovery
The discovery of Probucol's therapeutic potential was serendipitous. Originally synthesized as an antioxidant for the rubber and plastics industry in the 1960s, its structural similarity to other phenolic antioxidants with biological activity prompted further investigation.[1] Early studies in the 1970s revealed its unexpected cholesterol-lowering properties, leading to its development as a treatment for hypercholesterolemia.[2][3] Marketed under trade names such as Lorelco, Probucol was introduced as a novel lipid-lowering agent before the advent of statins.[2][4]
Synthesis
The chemical synthesis of Probucol, chemically known as 4,4'-((1-methylethylidene)bis(thio))bis(2,6-bis(1,1-dimethylethyl)phenol), involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone. One documented method involves reacting 2,6-di-tert-butyl-4-mercaptophenol as the starting material with allylene under pressure and alkaline conditions. The resulting olefin intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under strong acidic catalysis to yield Probucol. Another described method utilizes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with 2,2-dimethoxypropane under acidic conditions.
Mechanism of Action
Probucol's mechanism of action is distinct from other lipid-lowering drug classes. Its effects are multifaceted, encompassing lipid metabolism and potent antioxidant activity.
Lipid Metabolism
Probucol was found to lower low-density lipoprotein (LDL) cholesterol levels by increasing the fractional catabolic rate of LDL, a mechanism independent of the LDL receptor. This was a significant finding, as it suggested efficacy in patients with familial hypercholesterolemia who have deficient or absent LDL receptor function. Studies in LDL receptor-deficient rabbits demonstrated a 40% to 50% increase in the fractional catabolic rate of LDL.
The drug also influences high-density lipoprotein (HDL) metabolism. It is known to decrease HDL cholesterol levels, which was initially a cause for concern. However, further research revealed that this is partly due to the enhancement of reverse cholesterol transport. Probucol activates cholesteryl ester transfer protein (CETP) and hepatic scavenger receptor class B type I (SR-BI), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins and promotes the selective uptake of HDL cholesterol by the liver for excretion into bile.
Antioxidant Properties
Probucol is a potent antioxidant that inhibits the oxidative modification of LDL. Oxidized LDL is a key contributor to the pathogenesis of atherosclerosis, promoting foam cell formation and initiating an inflammatory cascade within the arterial wall. By preventing LDL oxidation, Probucol mitigates these pro-atherogenic processes.
Signaling Pathways
The molecular mechanisms underlying Probucol's effects on lipid metabolism involve several key proteins in cholesterol transport.
-
ATP-Binding Cassette Transporter A1 (ABCA1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from macrophages. This action is thought to contribute to the observed reduction in HDL-C levels. Some studies suggest that oxidation products of Probucol may stabilize ABCA1. However, there is also evidence for an ABCA1-independent pathway of cholesterol efflux in foam cells that is unmasked by Probucol.
-
Cholesteryl Ester Transfer Protein (CETP): Probucol enhances CETP activity, which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.
-
Scavenger Receptor Class B Type I (SR-BI): Probucol increases the hepatic expression of SR-BI, which mediates the selective uptake of cholesteryl esters from HDL into the liver.
Caption: Signaling pathways influenced by Probucol.
Preclinical Studies
A substantial body of preclinical research has explored the efficacy and mechanisms of Probucol in various animal models of atherosclerosis.
Key Findings
| Animal Model | Key Findings | Reference |
| LDL Receptor-Deficient Rabbits | Increased fractional catabolic rate of LDL by 40-50%. | |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | Attenuated atherosclerosis. | |
| Apolipoprotein E-Deficient (apoE-/-) Mice | Pro-atherogenic effects observed, potentially due to decreased HDL and LPL activity. Increased lesion size at the aortic sinus but inhibited atherosclerosis at the descending aorta. | |
| Nonhuman Primates (M. nemestrina) | Significant reduction in intimal lesion area in the thoracic aorta. |
Experimental Protocols
Atherosclerosis Study in apoE-/- Mice
-
Animals: Male apolipoprotein E-deficient (apoE-/-) mice.
-
Diet: Mice were fed a high-fat chow with or without 1% (w/w) Probucol for 6 months.
-
Atherosclerosis Assessment: At the end of the study period, the aorta was dissected, and the aortic sinus, arch, and descending aorta were analyzed separately for lesion size and composition. This was typically done by staining with Oil Red O and quantifying the lesion area.
-
Biochemical Analysis: Plasma lipids, lipoprotein profiles, and Probucol concentrations were measured. Aortic tissue was analyzed for lipid content (cholesterol and cholesteryl esters), antioxidants (α-tocopherol), and markers of oxidative stress.
-
Histology: Aortic sections were stained to assess lesion composition, including macrophage content (e.g., using Mac-2 staining) and extracellular matrix.
Caption: Typical workflow for a preclinical atherosclerosis study of Probucol.
Clinical Studies
Probucol has been evaluated in numerous clinical trials for its effects on hypercholesterolemia and atherosclerosis.
Key Clinical Trials
| Trial Name | Year | Key Findings | Reference |
| Early Double-Blind Crossover Trial | 1976 | In patients with type II hyperlipoproteinemia, Probucol (500 mg twice daily) reduced serum cholesterol from 353 to 291 mg/dl (p < 0.01). | |
| PQRST (Probucol Quantitative Regression Swedish Trial) | 1994 | In hypercholesterolemic patients, Probucol for 3 years lowered LDL-C by 12% and HDL-C by 24%, but did not significantly increase the lumen volume of femoral arteries. | |
| PROSPECTIVE (Probucol Trial for Secondary Prevention of Atherosclerotic Events) | 2021 | In Japanese patients with coronary heart disease, the addition of Probucol (500 mg/day) to lipid-lowering therapy showed a trend towards a lower incidence of the primary endpoint, though not statistically significant. | |
| Integrated Analysis of PROSPECTIVE and IMPACT | - | The adjusted hazard ratio for cerebrocardiovascular events was 0.67 (95% CI 0.44–1.03), indicating a trend towards a beneficial effect. |
Experimental Protocols
PROSPECTIVE Trial
-
Study Design: A multicenter, randomized, prospective study.
-
Participants: 876 Japanese patients with coronary heart disease (CHD) and dyslipidemia (LDL-C ≥ 140 mg/dL without medication or those already on lipid-lowering drugs).
-
Intervention: Patients were randomized to either lipid-lowering agents alone (control group, n=438) or lipid-lowering therapy plus Probucol 500 mg/day (Probucol group, n=438).
-
Follow-up: Patients were followed for more than 3 years.
-
Primary Endpoint: A composite of cerebrovascular events, myocardial infarction, and all-cause death.
-
Statistical Analysis: Event-free survival curves were estimated using the Kaplan-Meier method and compared between the two groups using the log-rank test.
Pharmacokinetics and Safety
Pharmacokinetics
Probucol's absorption from the gastrointestinal tract is limited and variable, estimated at around 7%. It has a long half-life, ranging from 12 to over 500 hours, with the longest half-life likely in adipose tissue where it accumulates.
| Parameter | Value | Condition | Reference |
| Absorption | ~7% | Oral administration | |
| Half-life | 12 to >500 hours | - | |
| AUC (24h) at Day 13 | 123,800 µg·h/L | 250 mg once daily | |
| AUC (24h) at Day 13 | 198,500 µg·h/L | 500 mg once daily | |
| AUC (24h) at Day 13 | 244,700 µg·h/L | 250 mg twice daily |
Safety Profile
The most notable safety concern with Probucol is its potential to prolong the QT interval on an electrocardiogram, which carries a risk of cardiac arrhythmias. This has been a significant factor in its limited use in some regions. Other side effects are generally gastrointestinal in nature.
Conclusion and Future Directions
Probucol's journey from an industrial chemical to a therapeutic agent is a testament to the unpredictable nature of drug discovery. While its use as a primary lipid-lowering agent has been largely superseded by statins, its unique mechanism of action, particularly its potent antioxidant properties and its effects on reverse cholesterol transport, continues to attract scientific interest. Ongoing research is exploring its potential in other therapeutic areas, including neurodegenerative diseases like Alzheimer's disease, where its anti-inflammatory and antioxidant effects may be beneficial. The story of Probucol underscores the importance of continued investigation into the pleiotropic effects of existing drugs, which may hold promise for novel therapeutic applications.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. What is Probucol used for? [synapse.patsnap.com]
- 3. Probucol: a new cholesterol-lowering drug effective in patients with type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Horizons for Probucol, an Old, Mysterious Drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [Your Compound] in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a template. Extensive searches for a compound named "Camobucol" did not yield specific experimental data. The quantitative data and specific pathway information provided herein are based on published research for the lipid-lowering agent Probucol and should be considered illustrative. Researchers should substitute this with data specific to their compound of interest.
Introduction
Data Presentation: Illustrative Effects of Probucol on Cellular Functions
Table 1: Effect of Probucol on Cholesterol Efflux in J774 Macrophages
| Cell Type | Treatment | Concentration (µM) | Duration (hrs) | Inhibition of Cholesterol Efflux (%)[1] |
| J774 (non-foam) | Probucol | 10 | 24 | 68.7 ± 0.8 |
| J774 (foam) | Probucol | 10 | 24 | 42.0 ± 0.6 |
Table 2: Dose-Dependent Effects of Probucol on CETP mRNA and Cholesterol Levels in hCETP-CHO Cells
| Probucol Concentration (µM)[2] | CETP mRNA Level (% of Control)[2] | Intracellular Cholesterol (% of Control)[2] | Cholesterol Efflux (% of Control)[2] |
| 5 | 137 | 87.5 | 181 |
| 10 | 162 | 74.9 | 256 |
| 50 | 221 | 52.5 | 354 |
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Appropriate cell line (e.g., HeLa, A549, CHO, J774)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, or dishes
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Cryoprotectant medium (e.g., complete growth medium with 5-10% DMSO)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol before opening in a laminar flow hood.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
-
Maintaining Cultures:
-
Observe cell morphology and confluency daily.
-
For adherent cells, passage when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days.
-
Adherent Cells: Aspirate the medium, wash with PBS, add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete growth medium and re-seed at the desired density.
-
Suspension Cells: Directly dilute the cell suspension with fresh medium to the appropriate density.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates a generic signaling pathway that could be modulated by an investigational compound, leading to apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Workflow
References
- 1. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of probucol on cholesteryl ester transfer protein (CETP) mRNA in a Chinese hamster ovary cell line that had been stably transfected with a human CETP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Camobucol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dissolution and preparation of Camobucol (also known as AGIX-4207) for in vivo experimental use. Due to its physicochemical properties, careful consideration of the formulation is critical for ensuring accurate and reproducible results in animal studies.
Physicochemical Properties of this compound
This compound is a phenolic antioxidant and anti-inflammatory small molecule. A summary of its key properties is presented in Table 1. Its lipophilic nature and practical insolubility in aqueous solutions necessitate the use of specific solvents and vehicles for in vivo delivery.
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₀O₄S₂ | [1] |
| Molecular Weight | 574.88 g/mol | [1] |
| Appearance | White, odorless crystalline powder | [2] |
| Solubility | - Almost insoluble in water- Soluble in most organic solvents | [2] |
| Common Name | This compound | [1] |
| Synonyms | AGIX-4207 |
Table 1: Physicochemical Properties of this compound
Recommended Protocol for Preparation of this compound for Oral Gavage
This protocol provides a general guideline for the preparation of this compound for oral administration in rodents. The selection of a suitable vehicle is paramount for achieving a homogenous and stable suspension for accurate dosing. A 0.5% (w/v) methylcellulose solution is a widely used and recommended vehicle for water-insoluble test compounds in preclinical studies.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Weighing balance
-
Spatula
-
Stir plate and magnetic stir bar
-
Appropriate size oral gavage needles (e.g., 18-20 gauge for mice)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (mg/kg) and the number and weight of the animals, calculate the total amount of this compound and the final volume of the dosing solution required. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the 0.5% Methylcellulose Vehicle: If not already prepared, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. This may require heating and/or vigorous stirring to achieve complete dissolution. Allow the solution to cool to room temperature before use.
-
Trituration (Optional but Recommended): To aid in the formation of a fine, homogenous suspension, it is recommended to triturate the weighed this compound powder in a mortar with a small volume of the 0.5% methylcellulose vehicle to create a smooth paste.
-
Suspension Formulation:
-
Place a magnetic stir bar in a suitable container (e.g., a beaker or a sterile conical tube).
-
Add the calculated volume of the 0.5% methylcellulose vehicle to the container.
-
While stirring, gradually add the this compound powder (or the paste from the previous step) to the vehicle.
-
Continue to stir the suspension for at least 15-30 minutes to ensure a uniform distribution of the compound. Visually inspect for any large aggregates.
-
-
Dose Administration:
-
Continuously stir the suspension during dose administration to prevent settling of the compound.
-
Use an appropriate-sized syringe and oral gavage needle to draw up the calculated dose volume for each animal.
-
Administer the dose via oral gavage following established and ethically approved animal handling procedures.
-
Note: For compounds that are particularly difficult to suspend, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to the methylcellulose vehicle to improve wetting and dispersion of the powder.
Experimental Workflow for this compound Preparation
The following diagram illustrates the key steps in the preparation of a this compound suspension for oral gavage.
References
Application Notes and Protocols for Probucol in Animal Research Models
A Note on "Camobucol": Initial searches for "this compound" did not yield specific information, suggesting it may be a less common or novel compound. However, the search results frequently referenced "Probucol," a well-studied antioxidant and lipid-lowering agent. This document will focus on Probucol, providing detailed dosage calculations, experimental protocols, and signaling pathway information relevant to its use in animal research models.
Introduction
Probucol is a phenolic compound with potent antioxidant and anti-inflammatory properties. It has been investigated for its therapeutic potential in various disease models, including atherosclerosis, osteoarthritis, and neurodegenerative diseases. This document provides a comprehensive guide for researchers on the use of Probucol in animal models, with a focus on dosage, experimental design, and understanding its mechanism of action.
Data Presentation: Probucol Dosage in Animal Models
The following table summarizes reported dosages of Probucol used in various animal research models. It is crucial to note that the optimal dose can vary significantly based on the animal species, strain, age, disease model, and intended therapeutic effect.
| Animal Model | Species/Strain | Disease Model | Probucol Dosage | Route of Administration | Key Findings |
| Atherosclerosis | Rabbit | LDL receptor-deficient | Not specified, but increased fractional catabolic rate of LDL by 40-50% | Not specified | Enhanced removal of LDL cholesterol by alternative pathways.[1] |
| Cognitive Impairment | Mouse | High-fat diet-induced | Not specified (administered for 5 or 12 weeks) | Not specified | Alleviated hippocampal insulin resistance.[2] |
| Osteoarthritis | Not specified in abstracts | TNF-α induced inflammation in chondrocytes | Not specified in abstracts | In vitro and in vivo | In combination with curcumin, protected chondrocytes from inflammation by enhancing autophagy and reducing apoptosis.[3] |
Note: The provided search results did not specify exact dosages in mg/kg for Probucol in the referenced studies. Researchers should consult the full-text articles of the cited literature for detailed dosage information and perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
The following are generalized protocols for key experiments involving Probucol, based on the methodologies suggested in the search results.
1. Induction of Disease Models
-
Atherosclerosis (LDL receptor-deficient rabbit model): This model is genetically predisposed to high cholesterol and the development of atherosclerotic plaques. Probucol's effect on LDL metabolism was studied in these animals.[1]
-
Cognitive and Social Impairment (High-fat diet-induced mouse model): Male C57BL/6J mice are fed a high-fat diet to induce obesity, insulin resistance, and associated cognitive decline. Probucol is administered to investigate its neuroprotective effects.[2]
-
Osteoarthritis (TNF-α induced inflammation): In vitro, chondrocytes are treated with TNF-α to induce an inflammatory response. Probucol, alone or in combination with other agents like curcumin, is then added to assess its anti-inflammatory and chondroprotective effects. For in vivo studies, an appropriate animal model of osteoarthritis would be used, and Probucol would be administered systemically or locally.
2. Probucol Administration
The method of Probucol administration will depend on the experimental design and the animal model. As Probucol is a lipophilic compound, it is often dissolved in a suitable vehicle for administration.
-
Dietary Admixture: Probucol can be mixed with the animal chow for chronic administration.
-
Oral Gavage: For precise dosing, Probucol can be dissolved in an appropriate vehicle (e.g., corn oil) and administered directly into the stomach using a gavage needle.
-
Intraperitoneal (IP) Injection: Probucol can be dissolved in a sterile vehicle suitable for injection.
3. Evaluation of Efficacy
The endpoints for evaluating Probucol's efficacy will be specific to the disease model:
-
Atherosclerosis: Measurement of plasma LDL cholesterol levels, assessment of atherosclerotic plaque size in the aorta.
-
Cognitive Impairment: Behavioral tests to assess learning and memory (e.g., Morris water maze), and analysis of brain tissue for markers of insulin resistance and oxidative stress.
-
Osteoarthritis: Histological analysis of cartilage integrity, and measurement of inflammatory and apoptotic markers in chondrocytes.
Signaling Pathways
Probucol's mechanism of action involves the modulation of several key signaling pathways.
PI3K-Akt-mTOR Pathway
Probucol, particularly in combination with curcumin, has been shown to inhibit the PI3K-Akt-mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by Probucol can lead to the induction of autophagy and a reduction in apoptosis, which is beneficial in conditions like osteoarthritis.
Caption: Probucol inhibits the PI3K-Akt-mTOR pathway.
Experimental Workflow: In Vivo Study of Probucol
The following diagram illustrates a general workflow for an in vivo experiment investigating the effects of Probucol.
Caption: General workflow for an in vivo Probucol study.
References
- 1. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Combination Treatment of Curcumin and Probucol Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Probucol in Atherosclerosis Research
Note to the Reader: The query for "Camobucol" did not yield specific results in the context of atherosclerosis research. However, the search results provided extensive information on "Probucol," a structurally related and well-studied compound with significant applications in this field. It is presumed that the user is interested in the applications of this compound or its derivatives. Therefore, this document provides detailed application notes and protocols for Probucol .
Audience: Researchers, scientists, and drug development professionals.
Introduction: Probucol is a diphenolic compound with potent antioxidant and anti-inflammatory properties that has been extensively studied for its anti-atherosclerotic effects.[1] Its primary mechanisms of action involve the inhibition of lipid peroxidation and the suppression of inflammatory processes within the vascular wall, making it a valuable tool for investigating the pathogenesis of atherosclerosis.[2][3] These notes provide an overview of Probucol's applications, quantitative data from key studies, and detailed protocols for its use in atherosclerosis research.
Mechanism of Action in Atherosclerosis
Probucol exerts its anti-atherosclerotic effects through several mechanisms:
-
Antioxidant Properties: Probucol is a powerful antioxidant that prevents the oxidative modification of low-density lipoprotein (LDL).[2][4] Oxidized LDL is a key driver of atherosclerosis, promoting foam cell formation and inducing an inflammatory response in the arterial wall. By inhibiting LDL oxidation, Probucol helps to mitigate these early events.
-
Inhibition of VCAM-1 Expression: A critical anti-inflammatory effect of Probucol is its ability to selectively inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. VCAM-1 mediates the adhesion and recruitment of monocytes to the endothelium, a crucial step in the formation of atherosclerotic plaques. This inhibition is, in part, mediated by the suppression of the NF-κB signaling pathway.
-
Modulation of Lipid Metabolism: Probucol was initially developed as a lipid-lowering agent. It reduces LDL cholesterol levels by increasing its catabolism. However, it also notably decreases high-density lipoprotein (HDL) cholesterol levels, an effect that has been a subject of extensive research.
-
Induction of Heme Oxygenase-1 (HO-1): Some of the protective effects of Probucol have been attributed to its ability to induce the enzyme Heme Oxygenase-1, which has its own anti-inflammatory and antioxidant properties.
Signaling Pathway of Probucol's VCAM-1 Inhibition
The following diagram illustrates the signaling pathway leading to VCAM-1 expression and the inhibitory action of Probucol. Inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent translocation of the NF-κB (p50/p65) dimer into the nucleus, where it initiates the transcription of pro-inflammatory genes, including VCAM1. Probucol interferes with this pathway, leading to reduced VCAM-1 expression on the cell surface.
Caption: Probucol inhibits TNF-α-induced VCAM-1 expression by targeting the NF-κB signaling pathway.
Data Presentation
Table 1: Summary of In Vivo Studies on Probucol in Atherosclerosis Animal Models
| Animal Model | Diet | Probucol Dosage | Duration | Key Findings | Reference(s) |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | Standard Chow | 1% (w/w) in chow | 6 months | Prevented the progression of atherosclerosis. | |
| New Zealand White (NZW) Rabbits | 0.5% Cholesterol | 0.5% (w/w) in chow | 81 days | Reduced VCAM-1 mRNA by 74.9% and decreased atherosclerosis. | |
| Apolipoprotein E (apoE)-deficient Mice | Western Diet | 0.5% (w/w) in chow | 12 weeks | Increased atherosclerotic plaque size in the aortic sinus. | |
| Apolipoprotein E (apoE)-deficient Mice | High-Fat Chow | 1% (w/w) in chow | 6 months | Increased lesion size by 33% at the aortic sinus but inhibited atherosclerosis at the descending aorta by 94%. | |
| LDL Receptor-deficient Mice | Fat-fed | 0.2% and 1% in diet | 12 weeks | Reduced serum cholesterol and triglycerides but did not change atherosclerotic lesion areas in the aortic root. | |
| Macaca nemestrina (Nonhuman Primate) | High-fat, high-cholesterol | Daily administration | 11 months | Reduced intimal lesion areas in the thoracic aortas by 43%. |
Table 2: Summary of In Vitro Studies on Probucol
| Cell Type | Agonist/Stimulus | Probucol Concentration | Incubation Time | Key Findings | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Agonist-induced | Not specified | 48 hours | Reduced VCAM-1 surface protein by ~45% and mRNA by ~40%. Reduced monocyte adherence by ~40%. | |
| Bovine Endothelial Cells (EC) | Oxidized LDL or Cumene Hydroperoxide | Not specified | Pre-incubation | Protected against cytotoxicity and accumulation of thiobarbituric acid-reacting substances (TBARS). | |
| Cultured Peripheral Blood Monocyte-Macrophages and HUVEC | Co-incubation to induce ischemia-reperfusion | 0.1-10 µM | Not specified | Efficiently protected LDL from free radical oxidation. |
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Model in Rabbits
This protocol describes the induction of atherosclerosis in New Zealand White (NZW) rabbits and treatment with Probucol, based on methodologies from cited literature.
1. Animal Model and Acclimation:
- Use male NZW rabbits (n=6-8 per group).
- Acclimate animals for at least one week with access to standard chow and water ad libitum.
2. Diet and Atherosclerosis Induction:
- Divide rabbits into a control group (high-cholesterol diet) and a treatment group (high-cholesterol diet with Probucol).
- The high-cholesterol diet consists of standard rabbit chow supplemented with 0.5% cholesterol.
- For the treatment group, incorporate Probucol into the high-cholesterol diet at a concentration of 0.5% (w/w).
3. Treatment Period:
- Maintain the respective diets for 81 days.
- Monitor animal weight and food consumption regularly.
4. Sample Collection and Tissue Processing:
- At the end of the treatment period, euthanize the animals.
- Collect blood samples for lipid profile analysis.
- Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
- Carefully dissect the aorta and section it for analysis.
5. Analysis of Atherosclerosis and VCAM-1 Expression:
- Atherosclerotic Lesion Quantification: Stain sections of the thoracic aorta with an appropriate lipid stain (e.g., Oil Red O) and quantify the lesion area using image analysis software.
- VCAM-1 mRNA Analysis: Extract total RNA from aortic tissue segments, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure VCAM-1 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).
- VCAM-1 Protein Analysis: Perform immunohistochemistry on aortic sections using a specific anti-VCAM-1 antibody to visualize and quantify VCAM-1 protein expression within the lesions.
Experimental Workflow: In Vivo Rabbit Atherosclerosis Study
Caption: Workflow for an in vivo study of Probucol's effect on atherosclerosis in rabbits.
Protocol 2: In Vitro VCAM-1 Expression in HUVECs
This protocol details the steps to assess the effect of Probucol on agonist-induced VCAM-1 expression in Human Umbilical Vein Endothelial Cells (HUVECs).
1. Cell Culture:
- Culture HUVECs in endothelial cell growth medium supplemented with necessary growth factors.
- Plate cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cell surface ELISA) and grow to confluence.
2. Pre-treatment with Probucol:
- Prepare stock solutions of Probucol in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
- Pre-incubate the confluent HUVEC monolayers with varying concentrations of Probucol for a designated time (e.g., 24-48 hours). Include a vehicle control (medium with solvent).
3. Stimulation:
- Following pre-treatment, stimulate the cells with a pro-inflammatory agonist, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for a period of 4-6 hours (for mRNA analysis) or 12-24 hours (for protein analysis). Maintain control wells with no stimulation.
4. Analysis of VCAM-1 Expression:
- Reverse Transcription PCR (RT-PCR):
- Lyse the cells and extract total RNA.
- Perform reverse transcription to generate cDNA.
- Use specific primers for VCAM-1 and a housekeeping gene to amplify the cDNA.
- Analyze the PCR products by gel electrophoresis to determine the relative expression of VCAM-1 mRNA.
- Cell Surface ELISA:
- Fix the HUVEC monolayer in the 96-well plate with a mild fixative.
- Incubate with a primary antibody specific for the extracellular domain of VCAM-1.
- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a colorimetric substrate (e.g., TMB) and measure the absorbance to quantify VCAM-1 protein on the cell surface.
Experimental Workflow: In Vitro VCAM-1 Expression Assay
Caption: Workflow for an in vitro study of Probucol's effect on VCAM-1 expression in HUVECs.
References
- 1. Anti-atherosclerotic and anti-diabetic properties of probucol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale and Design of the PROSPECTIVE Trial: Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probucol prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Camobucol Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Version: 1.0
Introduction
Camobucol, also known as AGIX-4207, is a structural analog of Probucol and has demonstrated potent antioxidant and anti-inflammatory properties. This document provides a detailed standard operating procedure (SOP) for the administration of this compound to mice in a research setting. Due to the limited availability of direct in vivo administration protocols for this compound, this SOP is supplemented with data from its parent compound, Probucol, to provide a comprehensive guide for preclinical studies.
This compound's mechanism of action involves the inhibition of redox-sensitive inflammatory gene expression, making it a compound of interest for inflammatory diseases. It has been shown to be a selective modulator of TNF-alpha-induced inflammatory genes.
Mechanism of Action and Signaling Pathway
This compound is an anti-inflammatory compound and a phenolic antioxidant. Its mechanism of action is centered on its ability to suppress the expression of inflammatory genes that are sensitive to the cellular redox state.
A key signaling pathway influenced by this compound involves the inhibition of tumor necrosis factor-alpha (TNF-α) induced gene expression. TNF-α is a critical cytokine in the inflammatory response. By selectively modulating the downstream effects of TNF-α, this compound can reduce inflammation without broad immunosuppression. This targeted approach is relevant in the study of chronic inflammatory conditions.
Caption: Postulated signaling pathway of this compound.
Materials and Equipment
-
This compound (AGIX-4207) powder
-
Vehicle for solubilization (e.g., 0.5% methylcellulose)
-
Sterile water for injection
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5 inch, with a rounded tip)
-
Syringes (1 mL)
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
Animal Models
The choice of mouse model will depend on the specific research question. For studies on atherosclerosis, apoE-/- or LDLr-/- mice on a high-fat diet are commonly used. For inflammatory arthritis, a collagen-induced arthritis (CIA) model in DBA/1 mice could be appropriate.
Formulation of this compound Suspension
-
Calculate the required amount of this compound and vehicle. The dosage will depend on the study design. Based on studies with the related compound Probucol, a starting dose range of 25-100 mg/kg for normal mice and up to 800 mg/kg for hypercholesterolemic mice can be considered. The oral LD50 of Probucol in mice is reported to be greater than 5000 mg/kg, suggesting a wide safety margin.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution. For example, to prepare a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
-
Suspend the this compound powder in the vehicle. Add the powder to the vehicle and vortex thoroughly until a uniform suspension is achieved. Prepare fresh on the day of administration.
Administration via Oral Gavage
Oral gavage is a common and precise method for oral drug administration in mice.
-
Weigh the mouse to determine the correct volume of suspension to administer. The typical administration volume is 10 mL/kg.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after the procedure.
Caption: General experimental workflow for this compound administration in mice.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Dosing Regimen for a 12-Week Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency |
| 1 | Vehicle Control | 0 | Oral Gavage | Daily |
| 2 | This compound | 50 | Oral Gavage | Daily |
| 3 | This compound | 100 | Oral Gavage | Daily |
| 4 | Positive Control | TBD | TBD | TBD |
Table 2: Example Pharmacokinetic Parameters (Hypothetical)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| This compound | 50 | Oral | 1200 | 4 | 9600 | 8 |
| This compound | 100 | Oral | 2500 | 4 | 20000 | 8.5 |
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate PPE during compound preparation and administration.
-
Handle animals with care to minimize stress.
-
Dispose of all waste materials according to institutional protocols.
Conclusion
This SOP provides a framework for the administration of this compound in mice for preclinical research. Due to the limited public data on in vivo studies with this compound, researchers are encouraged to perform initial dose-ranging and tolerability studies to determine the optimal dose for their specific model and experimental goals. The information provided on the related compound, Probucol, serves as a valuable starting point for these investigations.
Application Notes and Protocols for Studying Lipid Peroxidation Inhibition
Note on "Cambucol": The term "Cambucol" did not yield specific results in scientific literature searches. It is presumed to be a typographical error. Based on the context of lipid peroxidation and antioxidant activity, this document will focus on principles and protocols applicable to well-documented antioxidant compounds. We will draw examples from research on Probucol , a synthetic antioxidant, and natural antioxidant-rich extracts like Sambucus nigra (Elderberry) , often marketed as Sambucol[1][2][3], which are rich in flavonoids and anthocyanins known for their antioxidant properties[1][2].
Introduction to Lipid Peroxidation and Its Inhibition
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA), which can cause cellular damage and are implicated in various diseases. Antioxidants are compounds that can inhibit or delay this process by scavenging free radicals or converting them to less reactive species. The study of lipid peroxidation inhibition is crucial for the discovery and development of new therapeutic agents for oxidative stress-related pathologies.
Mechanism of Action: Lipid Peroxidation and Antioxidant Intervention
Lipid peroxidation occurs in three main stages: initiation, propagation, and termination. Antioxidants, such as the phenolic compound Probucol and the flavonoids found in elderberry, can interfere with this process, primarily during the propagation phase, by donating a hydrogen atom to the peroxyl radical, thus terminating the chain reaction.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Camobucol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Camobucol on protein expression. The protocols and suggested target proteins are based on the known antioxidant and anti-inflammatory properties of this compound and the established mechanisms of its parent compound, Probucol.
Introduction
This compound (AGIX-4207) is a potent, orally active phenolic antioxidant with anti-inflammatory properties. It has been shown to selectively inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), key mediators in inflammatory processes. While the precise signaling pathways regulated by this compound are still under investigation, its structural similarity to Probucol suggests potential involvement in the Keap1/Nrf2 and PI3K/Akt/mTOR pathways, which are critical in cellular defense against oxidative stress and in regulating cell growth and survival.
This document outlines a detailed protocol for Western blot analysis to quantify changes in the expression and phosphorylation status of key proteins within these pathways following this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on target protein expression in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) stimulated with an inflammatory agent like TNF-α. Data is presented as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Proteins in the Keap1/Nrf2 Signaling Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| Keap1 | Vehicle | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 0.95 ± 0.08 | |
| TNF-α + this compound (10 µM) | 1.25 ± 0.11 | |
| Nrf2 (nuclear) | Vehicle | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 0.88 ± 0.09 | |
| TNF-α + this compound (10 µM) | 2.50 ± 0.21 | |
| HO-1 | Vehicle | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 1.10 ± 0.12 | |
| TNF-α + this compound (10 µM) | 3.10 ± 0.28 |
Table 2: Effect of this compound on Proteins in the PI3K/Akt/mTOR Signaling Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| p-PI3K | Vehicle | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 3.20 ± 0.25 | |
| TNF-α + this compound (10 µM) | 1.50 ± 0.14 | |
| p-Akt | Vehicle | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 4.50 ± 0.38 | |
| TNF-α + this compound (10 µM) | 1.80 ± 0.19 | |
| p-mTOR | Vehicle | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 3.80 ± 0.31 | |
| TNF-α + this compound (10 µM) | 1.65 ± 0.17 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HUVECs, macrophages) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Growth: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2 until they reach 70-80% confluency.
-
Starvation (Optional): Prior to treatment, starve the cells in serum-free media for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 5, 10, 20 µM) for a predetermined duration (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., an inflammatory stimulus like TNF-α or LPS) where appropriate.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin) to account for loading differences.
Mandatory Visualizations
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Camobucol
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Camobucol. This compound is a chemical analogue of Probucol, known for its antioxidant and anti-inflammatory properties.[1][2] The method presented here is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various sample matrices. The protocol provides a reliable and reproducible approach for pharmacokinetic studies, formulation analysis, and quality control assays.
Introduction
This compound, with the molecular formula C₃₃H₅₀O₄S₂, is a compound structurally related to Probucol.[3] Probucol is recognized for its lipid-lowering and antioxidant activities, primarily by enhancing the catabolism of low-density lipoprotein (LDL) cholesterol and protecting LDL particles from oxidative modification.[1][4] Given the structural similarity, this compound is expected to exhibit comparable biological activities, making it a compound of interest in cardiovascular and metabolic disease research.
Accurate and precise analytical methods are crucial for the preclinical and clinical development of new therapeutic agents. This application note describes a validated HPLC method for the determination of this compound, providing the necessary detail to enable its implementation in a research or quality control laboratory.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the development of an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₀O₄S₂ | |
| Molecular Weight | 574.88 g/mol | |
| Chemical Structure | Acetic acid, (4-((1-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-1-methylethyl)thio)-2,6-bis(1,1-dimethylethyl)phenoxy)- | |
| Appearance | White to off-white crystalline powder (presumed, based on Probucol) | |
| Solubility | Practically insoluble in water, soluble in organic solvents like acetonitrile and methanol (presumed, based on Probucol) |
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the analysis of this compound. These parameters were established based on methods for the related compound Probucol and general principles of reversed-phase chromatography.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 241 nm |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Human plasma (for biological sample analysis)
-
Trichloroacetic acid (TCA)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Human Plasma)
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (if used).
-
For protein precipitation, add 100 µL of 10% (w/v) Trichloroacetic acid (TCA).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC system.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | Recovery between 98% and 102% |
| Precision (RSD%) | Intraday and Interday RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from endogenous plasma components at the retention time of this compound |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the HPLC determination of this compound in a plasma sample.
Caption: Workflow for this compound analysis by HPLC.
Postulated Signaling Pathway of this compound
Based on the known mechanism of the related compound Probucol, this diagram illustrates the potential signaling pathway influenced by this compound, focusing on its antioxidant and lipid-lowering effects.
Caption: Postulated mechanism of this compound action.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is suitable for use in various research and development settings, including pharmacokinetic analysis and quality control of pharmaceutical formulations. The provided protocols for sample and standard preparation are straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Probucol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol is a diphenolic compound initially developed for its lipid-lowering properties. Emerging research has highlighted its potential as an anti-proliferative agent in various cancer cell lines. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of Probucol on key cellular processes, including apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels. The following methodologies are designed to offer robust and reproducible results for researchers evaluating the therapeutic potential of Probucol.
Mechanism of Action Overview
Current studies suggest that in cancer cells, Probucol's primary anti-proliferative mechanism involves the induction of cell cycle arrest, particularly at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin D1 and proliferating cell nuclear antigen (PCNA), and the upregulation of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27Kip1.[1][2] Additionally, Probucol has been shown to inhibit the pro-survival NF-κB and MAPK (ERK/JNK/p38) signaling pathways.[1][2] While Probucol is also known for its antioxidant properties, its role in modulating reactive oxygen species (ROS) within cancer cells is an area of ongoing investigation.[3]
Key Applications
This document outlines three key flow cytometry-based applications to characterize the cellular response to Probucol treatment:
-
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining: To determine if Probucol induces programmed cell death.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: To assess the effect of Probucol on cell cycle progression.
-
Reactive Oxygen Species (ROS) Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA): To measure changes in intracellular ROS levels following Probucol treatment.
Apoptosis Analysis by Annexin V/PI Staining
Application Principle
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Data Presentation
Table 1: Expected Outcomes of Annexin V/PI Staining after Probucol Treatment
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | High | Low | Low |
| Probucol (Low Dose) | Slightly Decreased | Minimal Increase | Minimal Increase |
| Probucol (High Dose) | Decreased | Potential Increase | Potential Increase |
| Positive Control (e.g., Staurosporine) | Low | High | High |
Experimental Protocol
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with various concentrations of Probucol for the desired duration. Include vehicle-treated and positive controls.
-
Harvest cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for multi-color analysis.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Collect data for at least 10,000 events per sample.
-
Visualization
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Application Principle
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA stain, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Data Presentation
Table 2: Expected Outcomes of Cell Cycle Analysis after Probucol Treatment
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Baseline | Baseline | Baseline |
| Probucol (Low Dose) | Increased | Decreased | Minimally Changed |
| Probucol (High Dose) | Significantly Increased | Significantly Decreased | Minimally Changed |
| Positive Control (e.g., Nocodazole for G2/M arrest) | Decreased | Decreased | Increased |
Experimental Protocol
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with Probucol as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Visualization
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Intracellular ROS Detection by DCFH-DA Staining
Application Principle
This assay measures the overall level of reactive oxygen species within the cell. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Data Presentation
Table 3: Expected Outcomes of DCFH-DA Staining after Probucol Treatment
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Vehicle Control | Baseline MFI | 1.0 |
| Probucol (Low Dose) | Potentially Decreased | < 1.0 |
| Probucol (High Dose) | Potentially Decreased | < 1.0 |
| Positive Control (e.g., H₂O₂) | Significantly Increased | > 1.0 |
Experimental Protocol
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Seed cells and allow them to adhere overnight.
-
Wash the cells once with serum-free medium.
-
Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed serum-free medium immediately before use.
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
-
Probucol Treatment:
-
After incubation with DCFH-DA, remove the loading solution and wash the cells gently with PBS.
-
Add fresh cell culture medium containing the desired concentrations of Probucol. Include vehicle-treated and positive controls.
-
Incubate for the desired treatment period.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells using a gentle method.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in cold PBS for immediate analysis.
-
Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.
-
Collect data for at least 10,000 events per sample.
-
Quantify the change in ROS levels by comparing the mean fluorescence intensity (MFI) of treated samples to the vehicle control.
-
Visualization
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Probucol Signaling Pathway in Cancer Cells
The following diagram illustrates the proposed signaling pathway through which Probucol exerts its anti-proliferative effects in cancer cells, primarily through the induction of G1 cell cycle arrest.
Caption: Proposed signaling pathway of Probucol in cancer cells.
References
- 1. Effects of probucol on cell proliferation in human ovarian cancer cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. Effects of probucol on cell proliferation in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probucol promotes high glucose-induced proliferation and inhibits apoptosis by reducing reactive oxygen species generation in Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Camobucol (Succinobucol) in Combination with Statins
1. Introduction
Statins are the cornerstone of therapy for hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. They effectively lower low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase.[1][2] However, a significant "residual risk" of cardiovascular events remains, even in patients achieving target LDL-C levels, which is often attributed to persistent vascular inflammation.[3][4] This has driven the search for combination therapies that target complementary pathways.
Camobucol, also known as Succinobucol (AGI-1067), is a derivative of probucol designed to retain the potent antioxidant and anti-inflammatory properties of its parent compound while offering a more favorable safety profile.[5] Unlike statins, succinobucol's primary mechanism involves the inhibition of oxidation-sensitive inflammatory gene expression, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), a key mediator in the recruitment of monocytes to atherosclerotic plaques.
These application notes provide a framework and detailed protocols for researchers to investigate the synergistic or additive effects of combining this compound with a statin (e.g., atorvastatin) in preclinical experimental models of atherosclerosis. The goal is to assess whether dual targeting of cholesterol synthesis (statins) and vascular inflammation (this compound) offers superior anti-atherosclerotic efficacy compared to either monotherapy.
2. Principle of the Method: Synergistic Mechanisms of Action
The combination of a statin and this compound is based on their distinct but convergent mechanisms targeting atherosclerosis.
-
Statins: Inhibit the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The reduction in GGPP inhibits the prenylation and activation of small GTPases like Rho, leading to downstream anti-inflammatory effects, including modulation of endothelial function.
-
This compound (Succinobucol): Acts as a potent antioxidant that inhibits key oxidant signals within the cells of the blood vessel wall. This action specifically interferes with the activation of redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By inhibiting NF-κB, succinobucol potently suppresses the cytokine-induced expression of VCAM-1 and Monocyte Chemoattractant Protein-1 (MCP-1), thereby reducing the recruitment of inflammatory cells to the endothelium.
The proposed synergy lies in attacking both the lipid-driven and inflammation-driven components of atherosclerosis simultaneously.
3. Signaling Pathway Diagram
The following diagram illustrates the complementary signaling pathways targeted by statins and this compound.
References
- 1. Isolation and Characterization of Antibodies Against Vascular Cell Adhesion Molecule-1 Reveals Putative Role for Ig-like Domains 2 and 3 in Cell-to-Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AGI-1067: a novel vascular protectant for prevention of restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol inhibits the initiation of atherosclerosis in cholesterol-fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Camobucol Concentration for Maximum Efficacy In Vitro: A Technical Support Center
Welcome to the technical support center for Camobucol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for maximum efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Disclaimer: The following information is based on studies of the closely related compound, Probucol, due to limited available data on this compound. The provided protocols and concentration ranges should be considered as a starting point and may require further optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on in vitro studies with the related compound Probucol, a broad concentration range from 0.1 µM to 100 µM is a reasonable starting point for dose-response experiments.[1][2] For specific applications, such as studying antioxidant effects or inhibition of cell proliferation, narrower ranges have been reported.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound, similar to Probucol, is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but is insoluble in water.[5] A common practice is to prepare a high-concentration stock solution in DMSO. For example, a 20 mM or 500 mmol/L stock solution in DMSO can be prepared and stored at -80°C. When treating cells, the stock solution should be diluted in the culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is believed to share mechanisms of action with Probucol, which is known to modulate several signaling pathways. One key pathway is the LKB1-AMPK pathway, which can be activated by this compound and is involved in the regulation of cell proliferation. Additionally, it has been shown to influence the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, survival, and metabolism.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the specific assay and the desired outcome. In vitro studies with Probucol have reported incubation times ranging from a few hours to 72 hours. For cell proliferation assays, a 72-hour treatment is common. For signaling pathway studies, shorter time points (e.g., 2 to 24 hours) may be more appropriate to capture transient activation or inhibition events. A time-course experiment is recommended to determine the ideal exposure time for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low. 2. Incubation time is too short. 3. Compound has precipitated out of solution. 4. The chosen cell line is not sensitive to this compound. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Increase the incubation time; consider a time-course experiment. 3. Visually inspect the culture medium for any precipitate. Ensure the final DMSO concentration is not causing solubility issues. Prepare fresh dilutions from the stock solution for each experiment. 4. Test the compound on a different, potentially more sensitive, cell line. |
| High level of cell death, even at low concentrations | 1. The compound is highly cytotoxic to the specific cell line. 2. The solvent (e.g., DMSO) concentration is too high. 3. The compound has degraded into a more toxic substance. | 1. Use a lower concentration range in your dose-response experiments. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments. 3. Check the stability of this compound in your culture medium under experimental conditions. Prepare fresh solutions for each experiment. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven distribution of the compound. 3. "Edge effect" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the compound solution thoroughly in the medium before adding it to the wells. 3. Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Compound precipitation in culture medium | 1. Poor solubility of this compound in aqueous media. 2. High final concentration of the compound. 3. Interaction with components of the culture medium. | 1. Confirm the solubility of this compound in your specific culture medium. While it is soluble in DMSO, its solubility in the final aqueous solution is limited. 2. Test lower final concentrations. 3. Consider using a serum-free medium for the treatment period if serum components are suspected to cause precipitation. |
Quantitative Data Summary
The following tables summarize reported in vitro concentrations and cytotoxicity data for the related compound, Probucol. These values should serve as a reference for designing your experiments with this compound.
Table 1: In Vitro Effective Concentration Ranges of Probucol
| Cell Line | Assay | Effective Concentration Range | Reference |
| U87 Glioma Cells | AMPK Activation | 10 - 100 µM | |
| H929 & RPMI8226 Multiple Myeloma Cells | Inhibition of Cell Viability | 0.5 - 10 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Protection against LDL oxidation | 0.1 - 10 µM | |
| Pig Aortic Endothelial Cells | Inhibition of Monocyte Adhesion | 25 - 75 µM | |
| Cultured Skin Fibroblasts, Bovine Aortic Endothelial Cells, Human Monocyte-derived Macrophages | Cholesterol Efflux | Up to 20 µM (no effect observed) |
Table 2: Solubility and Stock Solution of Probucol
| Solvent | Solubility | Stock Concentration Example | Reference |
| DMSO | ~20 mg/mL | 20 mM | |
| Ethanol | ~25 mg/mL | - | |
| Water | Insoluble | - |
Experimental Protocols
1. Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound-containing medium or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (cell viability vs. log of this compound concentration) to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory role of this compound.
Caption: Proposed LKB1-AMPK signaling pathway activated by this compound, leading to inhibition of cell proliferation.
References
- 1. Probucol suppresses human glioma cell proliferation in vitro via ROS production and LKB1-AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Probucol on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol inhibits oxidized-low density lipoprotein-induced adhesion of monocytes to endothelial cells by reducing P-selectin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Unexpected Side Effects of Camobucol in Animal Models
Disclaimer: The following troubleshooting guide is based on data available for Probucol, a structurally and functionally related compound to Camobucol. The side effect profile of this compound may vary; therefore, this guide should be used as a reference, and experimental observations should be carefully documented.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected side effects of this compound in animal models.
I. Cardiovascular Side Effects
Frequently Asked Questions (FAQs)
Q1: What are the potential cardiovascular side effects of this compound in animal models?
A1: Based on studies with the related compound Probucol, the most significant cardiovascular side effect observed in some animal models is the prolongation of the QT interval on an electrocardiogram (ECG). In dogs, prolonged administration has been associated with sensitization of the myocardium to epinephrine, potentially leading to ventricular fibrillation.[1] Monkeys receiving high doses of Probucol have also shown an increase in the QTc interval.[1]
Q2: Why is monitoring the QT interval important during this compound studies?
A2: Prolongation of the QT interval can be an indicator of delayed ventricular repolarization, which can increase the risk of developing potentially fatal cardiac arrhythmias, including Torsade de Pointes (TdP). Therefore, careful ECG monitoring is crucial in preclinical toxicology studies.
Troubleshooting Guide: QT Interval Prolongation
| Observed Issue | Potential Cause | Recommended Action |
| Consistent QTc prolongation observed across multiple animals in the treatment group. | Drug-induced effect on cardiac ion channels. | 1. Confirm Findings: Repeat ECG measurements to ensure the finding is consistent and not an artifact. 2. Dose-Response Assessment: Determine if the QTc prolongation is dose-dependent by analyzing data from different dose groups. 3. Electrolyte Monitoring: Check serum electrolyte levels (potassium, magnesium, calcium), as imbalances can exacerbate QT prolongation. 4. Consider Species-Specific Effects: Be aware that dogs, in particular, can be sensitive to drug-induced QT prolongation.[1] |
| Intermittent or transient QT prolongation. | - Fluctuation in drug plasma concentration. - Autonomic nervous system activity. | 1. Correlate with Pharmacokinetics: Align the timing of ECG recordings with the known or expected peak plasma concentration (Cmax) of this compound. 2. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental procedures to minimize stress-induced heart rate variability.[2] |
| Difficulty in obtaining clear ECG recordings. | - Poor electrode contact. - Animal movement. | 1. Optimize ECG Setup: Ensure proper skin preparation and electrode placement. 2. Use of Jacketed Telemetry: For conscious, freely moving animals, consider using jacketed external telemetry systems for higher quality, continuous ECG data.[2] |
Experimental Protocol: ECG Measurement in Conscious Cynomolgus Monkeys
This protocol provides a general framework. Specifics should be adapted to the experimental design and institutional guidelines.
-
Animal Acclimatization: Acclimate monkeys to the laboratory environment and experimental procedures, including wearing a telemetry jacket, to minimize stress.
-
ECG System: Utilize a jacketed external telemetry (JET) system for continuous ECG recording in conscious, unrestrained animals.
-
Data Acquisition:
-
Record a baseline ECG for at least 24 hours prior to drug administration.
-
Administer this compound at the designated dose and route.
-
Continuously record ECG for a minimum of 24 hours post-dosing.
-
-
Data Analysis:
-
Analyze the ECG data for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using a species-appropriate formula (e.g., Fridericia's or a study-specific correction).
-
Compare post-dose QTc intervals to baseline values and to the vehicle control group.
-
Visualization: Potential Mechanism of Drug-Induced QT Prolongation
Caption: Potential mechanism of this compound-induced QT prolongation via ion channel blockade.
II. Gastrointestinal Side Effects
Frequently Asked Questions (FAQs)
Q1: Are gastrointestinal side effects expected with this compound?
A1: While specific data for this compound is not widely available, related compounds have been associated with gastrointestinal side effects such as diarrhea, nausea, and vomiting in some species. These effects are often dose-dependent.
Q2: How can I differentiate between drug-induced gastrointestinal upset and other causes?
A2: A temporal relationship between drug administration and the onset of symptoms is a key indicator. Including a vehicle control group is essential to rule out effects from the formulation or gavage procedure. Monitoring for a dose-response relationship can also help confirm a drug-related effect.
Troubleshooting Guide: Gastrointestinal Disturbances
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea and/or loose stools. | - Direct irritation of the GI mucosa. - Alteration of gut motility. | 1. Dose Adjustment: If the effect is severe, consider reducing the dose in subsequent cohorts. 2. Supportive Care: Provide fluid replacement (e.g., subcutaneous saline or oral rehydration solutions) to prevent dehydration. 3. Dietary Modification: Offer a highly palatable and easily digestible diet. |
| Reduced food intake (anorexia) and weight loss. | - Nausea. - General malaise. | 1. Monitor Body Weight: Track body weights daily. 2. Nutritional Support: Provide palatable, high-calorie food supplements. 3. Refine Dosing Procedure: Ensure the gavage procedure is minimally stressful. Consider administering the compound with a small amount of food if the study design allows. |
| Vomiting (in susceptible species like dogs and monkeys). | Direct effect on the chemoreceptor trigger zone (CTZ) or GI tract. | 1. Pre-treatment with Antiemetics: If vomiting is severe and confounding the study, consider pre-treatment with an appropriate antiemetic, ensuring it does not interfere with the study's primary endpoints. 2. Fractionated Dosing: If possible, divide the daily dose into two smaller administrations. |
Experimental Protocol: Monitoring and Management of GI Toxicity
-
Daily Clinical Observations:
-
Observe animals at least twice daily for changes in activity, posture, and grooming.
-
Visually inspect feces for consistency using a standardized scoring system.
-
-
Quantitative Measurements:
-
Record body weight at least three times per week, or daily if signs of toxicity are observed.
-
Measure food and water consumption daily.
-
-
Supportive Care Intervention:
-
For mild to moderate diarrhea, provide oral rehydration solutions.
-
For moderate to severe dehydration (indicated by skin tenting, scruffy fur), administer subcutaneous fluids (e.g., warmed sterile saline or Lactated Ringer's solution).
-
If anorexia is present, provide a soft, palatable, and energy-dense diet.
-
Visualization: Troubleshooting Workflow for GI Side Effects
Caption: Decision workflow for managing gastrointestinal side effects in animal models.
III. Hepatic and Inflammatory Side Effects
Frequently Asked Questions (FAQs)
Q1: Does this compound have the potential to cause liver toxicity?
A1: Chronic toxicity studies of Probucol in rats and monkeys did not show demonstrable toxic effects on the liver, even at high doses over long durations. However, as with any new chemical entity, monitoring for potential hepatotoxicity is a standard part of preclinical safety assessment.
Q2: What is the expected effect of this compound on inflammatory markers?
A2: Probucol has demonstrated anti-inflammatory properties. It has been shown to suppress markers of neurovascular inflammation. Therefore, an increase in pro-inflammatory markers would be an unexpected finding and should be investigated thoroughly.
Troubleshooting Guide: Unexpected Hepatic or Inflammatory Changes
| Observed Issue | Potential Cause | Recommended Action |
| Elevated serum liver enzymes (e.g., ALT, AST). | - Idiosyncratic drug reaction. - Formulation/vehicle effect. - Underlying health issue in the animal. | 1. Histopathology: Conduct a thorough histopathological examination of liver tissue from all dose groups and controls. 2. Vehicle Control Analysis: Ensure that the vehicle alone does not cause hepatic changes. 3. Dose-Response Evaluation: Assess if the enzyme elevation is dose-related. |
| Unexpected increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6). | - Contamination of the test article. - Pro-inflammatory effect of a metabolite. - Unrelated infection in the animal colony. | 1. Confirm Purity of Test Article: Re-verify the purity and stability of the this compound formulation. 2. Health Screening: Screen animals for common pathogens that could induce an inflammatory response. 3. Measure Anti-inflammatory Markers: Concurrently measure anti-inflammatory cytokines to get a complete picture of the immune response. |
Quantitative Data Summary
Table 1: Illustrative Changes in Serum Inflammatory Markers in Rodent Models
| Marker | Control Group (Vehicle) | This compound-Treated Group (Expected Outcome) | This compound-Treated Group (Unexpected Finding) |
| TNF-α (pg/mL) | 15 ± 4 | 8 ± 3 | 45 ± 10 |
| IL-6 (pg/mL) | 25 ± 6 | 15 ± 5 | 70 ± 15 |
| IL-10 (pg/mL) | 30 ± 7 | 45 ± 9 | 20 ± 5 |
Note: These are hypothetical values to illustrate expected vs. unexpected trends. Actual values will be assay- and model-dependent.
Experimental Protocols
Protocol 1: Quantification of Serum Cytokines (ELISA)
-
Sample Collection: Collect blood via appropriate methods (e.g., cardiac puncture, retro-orbital sinus) at the time of necropsy.
-
Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for the species and cytokines of interest (e.g., rat TNF-α, mouse IL-6).
-
Follow the manufacturer's instructions for the assay, including preparation of standards and samples.
-
Read the plate on a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve. Compare treated groups to the vehicle control group using appropriate statistical methods.
Protocol 2: Histopathological Examination of the Liver
-
Tissue Collection: At necropsy, excise the liver and record its weight.
-
Fixation: Place representative sections of each liver lobe in 10% neutral-buffered formalin for 18-24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion for any evidence of hepatocellular injury (e.g., necrosis, degeneration, inflammation, fatty change).
Visualization: Signaling Pathway of Anti-inflammatory Action
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
How to prevent degradation of Camobucol in long-term storage
Welcome to the Technical Support Center for Cambucol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of Cambucol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cambucol degradation during long-term storage?
A1: The primary cause of Cambucol degradation is oxidation.[1][2][3] As a phenolic antioxidant, Cambucol is susceptible to degradation by reacting with atmospheric oxygen, a process that can be accelerated by factors such as heat, light, and the presence of metal ions.[1][4]
Q2: What are the optimal temperature and humidity conditions for storing Cambucol?
A2: For long-term stability, Cambucol should be stored in a cool, dry place. Specifically, refrigeration at 2-8°C is recommended. It is crucial to protect it from moisture.
Q3: How does light exposure affect the stability of Cambucol?
A3: Exposure to light, particularly UV radiation, can significantly accelerate the degradation of Cambucol. It is imperative to store Cambucol in amber or opaque containers to protect it from light.
Q4: What type of containers should be used for storing Cambucol?
A4: To ensure the stability of Cambucol, it is recommended to use containers made of inert materials. Suitable options include amber glass vials, stainless steel containers, or high-density polyethylene (HDPE) and polypropylene containers. Materials to avoid are those that can leach impurities or act as catalysts for degradation, such as copper and brass. All containers should be tightly sealed to minimize exposure to air and moisture.
Q5: Is it necessary to store Cambucol under an inert atmosphere?
A5: For maximum stability and to prevent oxidation, especially for long-term storage of high-purity Cambucol, blanketing the container with an inert gas such as nitrogen or argon is highly recommended. This displaces oxygen, which is a key contributor to its degradation.
Q6: What are the common degradation products of Cambucol?
A6: The degradation of Cambucol, through oxidation, can lead to the formation of several byproducts. Based on studies of structurally similar phenolic antioxidants, common degradation products may include the corresponding benzoquinone, hydroxybenzaldehyde, and other oxidized derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Cambucol powder (e.g., yellowing) | Oxidation due to improper storage (exposure to air, light, or heat). | Store Cambucol in a tightly sealed, amber container at 2-8°C, under an inert atmosphere if possible. While a slight yellow discoloration may not affect its efficacy, it indicates the onset of degradation. |
| Decreased antioxidant activity in experiments | Degradation of Cambucol stock solution. | Prepare fresh stock solutions of Cambucol for critical experiments. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles and exposure to air. |
| Presence of unexpected peaks in analytical chromatography (HPLC, GC-MS) | Formation of degradation products. | Refer to the section on Analytical Methods for Identifying Degradation. Implement stricter storage protocols to prevent further degradation. |
| Inconsistent experimental results | Inconsistent purity of Cambucol due to degradation. | Re-evaluate the purity of the Cambucol stock. If degradation is suspected, use a fresh, unopened batch of the compound for subsequent experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assessing Cambucol Purity
This protocol provides a general method for the analysis of Cambucol and its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. The exact gradient will depend on the specific degradation products being analyzed.
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of Cambucol in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
5. Data Analysis:
-
The purity of Cambucol is determined by the area percentage of the main peak. The appearance of new peaks indicates the presence of degradation products.
Protocol 2: Forced Degradation Study of Cambucol
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of Cambucol.
1. Acid and Base Hydrolysis:
-
Prepare a 1 mg/mL solution of Cambucol in 0.1 M HCl and another in 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of Cambucol in 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
3. Thermal Degradation:
-
Place solid Cambucol powder in an oven at 80°C for 48 hours.
-
Also, prepare a 1 mg/mL solution of Cambucol in a suitable solvent and incubate at 60°C for 24 hours.
-
Analyze the samples by HPLC.
4. Photodegradation:
-
Prepare a 1 mg/mL solution of Cambucol.
-
Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
Analyze the sample by HPLC, comparing it to a control sample kept in the dark.
Visualizations
Caption: Oxidative degradation pathway of Cambucol.
Caption: Workflow for optimal long-term storage of Cambucol.
References
- 1. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 4. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Camobucol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Camobucol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound (also known as AGIX-4207) is an orally active, anti-inflammatory, and antioxidant compound.[1] It is a monoacetic acid ether of Probucol, designed to have improved metabolic stability and solubility.[2] Like its parent compound, Probucol, this compound is presumed to be a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3][4] This poor solubility is the primary obstacle to achieving adequate oral bioavailability, as the dissolution of the drug in the gastrointestinal fluids is the rate-limiting step for its absorption.
Q2: What are the initial steps I should take to characterize the bioavailability challenges of this compound?
Before selecting a bioavailability enhancement strategy, it is crucial to quantify the physicochemical properties of your specific this compound batch. Key initial experiments include:
-
Aqueous Solubility Determination: Measure the solubility in biorelevant media such as Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF).
-
Permeability Assessment: Conduct an in vitro permeability assay using a Caco-2 cell monolayer to confirm its high permeability classification and to investigate potential efflux transporter interactions.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystallinity and thermal properties of your drug substance.
Q3: My in vitro dissolution results for a simple this compound formulation are very low. What does this indicate and what are my next steps?
Low in vitro dissolution is the expected behavior for a BCS Class II compound like this compound and directly correlates with its poor aqueous solubility. This result confirms that a simple formulation will likely have poor in vivo performance.
Your next steps should focus on selecting a suitable formulation strategy to enhance its solubility and dissolution rate. The choice of strategy will depend on the specific properties of this compound and your development goals. Common and effective strategies for BCS Class II drugs include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[5]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate with Micronized this compound
Problem: You have reduced the particle size of this compound through micronization, but the dissolution rate in vitro is still insufficient.
Possible Causes:
-
Re-agglomeration of Particles: Fine particles have a high surface energy and tend to re-agglomerate in the dissolution medium, reducing the effective surface area for dissolution.
-
Poor Wettability: The hydrophobic surface of this compound may still prevent efficient wetting by the aqueous dissolution medium, even with a smaller particle size.
-
Insufficient Particle Size Reduction: The achieved particle size may not be small enough to significantly impact the dissolution rate.
Troubleshooting Steps:
-
Incorporate a Wetting Agent: Add a surfactant (e.g., sodium lauryl sulfate) or a hydrophilic polymer to the formulation to improve the wettability of the micronized particles.
-
Consider Nanonization: Further reduce the particle size into the nanometer range using techniques like wet bead milling or high-pressure homogenization. This dramatically increases the surface area-to-volume ratio.
-
Evaluate Co-milling: Co-milling this compound with a hydrophilic polymer can prevent re-agglomeration and improve dissolution. Studies on the related compound Probucol have shown this to be an effective strategy.
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD) of this compound
Problem: Your amorphous solid dispersion of this compound shows signs of recrystallization during stability testing.
Possible Causes:
-
Inappropriate Polymer Selection: The chosen polymer may not have sufficient molecular interaction with this compound to inhibit nucleation and crystal growth.
-
High Drug Loading: The concentration of this compound in the polymer matrix is too high, exceeding the saturation solubility in the polymer.
-
Hygroscopicity: Absorption of moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
Troubleshooting Steps:
-
Screen Different Polymers: Test a range of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find one that has strong hydrogen bonding or other interactions with this compound.
-
Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios to determine the maximum stable drug loading.
-
Control Moisture: Ensure the ASD is manufactured and stored under low humidity conditions. Consider incorporating a desiccant in the packaging.
-
Add a Second Stabilizer: In some cases, a ternary solid dispersion including a surfactant or a second polymer can improve stability.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Problem: You observe significant inter-subject variability in the plasma concentrations of this compound after oral administration of a lipid-based formulation in animal studies.
Possible Causes:
-
Food Effects: The absorption of lipophilic drugs from lipid-based formulations can be highly dependent on the presence of food, which stimulates bile secretion and aids in emulsification.
-
Incomplete Emulsification: The formulation may not be self-emulsifying effectively or consistently in the gastrointestinal tract, leading to variable droplet sizes and absorption.
-
First-Pass Metabolism: While designed for improved metabolic stability, this compound may still undergo significant first-pass metabolism, which can vary between individuals.
Troubleshooting Steps:
-
Standardize Feeding Conditions: Conduct pharmacokinetic studies in both fasted and fed states to quantify the food effect. Ensure consistent feeding protocols for all animals in a study group.
-
Optimize the Formulation: Refine the lipid-based formulation by screening different oils, surfactants, and co-solvents to ensure spontaneous and complete emulsification into fine droplets (e.g., a self-nanoemulsifying drug delivery system or SNEDDS). Studies on Probucol have shown SNEDDS to be effective.
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify major metabolic pathways and potential for variability.
-
Assess Efflux Transporter Involvement: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), as this can be a source of variable absorption.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table summarizes typical data for its parent compound, Probucol, illustrating the challenges and the potential for improvement with advanced formulations. This data should be used as a reference to guide experimental design for this compound.
| Parameter | Unformulated Probucol | Probucol Nanosuspension | Probucol Solid Dispersion (1:9 with PVP) |
| In Vitro Dissolution | |||
| Medium | Purified Water | Purified Water | JP XV No. 2 (pH 6.8) |
| % Dissolved at 2h | < 10% | > 60% | Markedly Increased |
| In Vivo Pharmacokinetics (Rats/Rabbits) | |||
| Relative Bioavailability (AUC) | Baseline | ~15-fold increase vs. coarse suspension | Marked Increase vs. drug alone |
Data compiled from publicly available studies on Probucol and should be considered illustrative for this compound.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a selected polymer (e.g., Kollidon® VA64) in a suitable common solvent (e.g., a mixture of dichloromethane and methanol). Ensure complete dissolution.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40-50°C to minimize thermal degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure a uniform particle size distribution.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature).
Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare 900 mL of a biorelevant medium (e.g., FaSSIF). Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for developing a bioavailable oral formulation of this compound.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Probucol (formerly Camobucol)
A Note on Nomenclature: Initial inquiries regarding "Camobucol" suggest a likely reference to Probucol , a well-documented anti-hyperlipidemic and antioxidant agent. This guide will focus on Probucol, addressing the core concerns of experimental variability for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability when working with Probucol. Consistent and reproducible experimental results are critical, and this resource offers methodologies and data to mitigate variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of Probucol. What could be the cause?
A1: Batch-to-batch variability is a common issue with small molecules and can stem from several factors:
-
Purity Differences: Even minor variations in purity can significantly impact biological activity.
-
Impurity Profiles: The nature and concentration of impurities may differ between batches, leading to off-target effects.
-
Physical Properties: Differences in crystallinity, particle size, or solubility can affect dissolution rates and bioavailability in your experiments.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
Q2: How can we qualify a new batch of Probucol to ensure consistency with our previous experiments?
A2: It is crucial to establish a set of standardized quality control (QC) tests for each new batch. This should include:
-
Identity Confirmation: Confirm the chemical structure using techniques like NMR or Mass Spectrometry.
-
Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Solubility Testing: Ensure the new batch dissolves as expected in your experimental solvent.
-
Biological Activity Assay: Perform a simple, rapid in-vitro assay to confirm that the potency (e.g., IC50 or EC50) of the new batch is comparable to your reference batch.
Q3: What are the known signaling pathways affected by Probucol?
A3: Probucol is known to modulate several signaling pathways, primarily related to its antioxidant and lipid-lowering effects. Key pathways include:
-
Keap1/Nrf2 Signaling Pathway: Probucol can activate the Nrf2 pathway, a major regulator of the antioxidant response, leading to the expression of antioxidant enzymes.[1][2]
-
PI3K/Akt/mTOR Signaling Pathway: Studies have shown that Probucol, particularly in combination with other agents like curcumin, can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[3]
-
Cholesterol Efflux and Transport: Probucol influences cholesterol transport by affecting proteins like ABCA1 and scavenger receptor class B type I (SR-BI).[4][5]
Q4: Can minor impurities in a Probucol batch really affect our results?
A4: Yes, absolutely. Some impurities may be structurally related to Probucol and have similar or opposing biological activities. Others might be reactive and interfere with your assay components. For sensitive cellular assays, even trace amounts of a potent impurity can lead to significant and misleading results.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New Probucol Batch
If a new batch of Probucol shows significantly lower activity than expected, follow these steps:
| Troubleshooting Step | Action | Rationale |
| 1. Verify Identity and Purity | - Re-run HPLC analysis to confirm purity. - Use Mass Spectrometry or NMR to confirm the molecular weight and structure. | Ensures you are working with the correct compound at the expected purity level. |
| 2. Check Solubility | - Visually inspect the solution for complete dissolution. - Prepare a fresh stock solution, ensuring proper vortexing and/or sonication. | Incomplete dissolution will lead to a lower effective concentration in your experiment. |
| 3. Perform Dose-Response Curve | - Run a full dose-response curve and compare the EC50/IC50 to your reference batch. | This will quantify the difference in potency between the batches. |
| 4. Review Storage Conditions | - Confirm that the compound was stored as recommended (typically at -20°C, protected from light and moisture). | Improper storage can lead to degradation of the compound. |
Issue 2: Unexpected or Off-Target Effects Observed
If a new batch of Probucol is causing unexpected cellular phenotypes or toxicity, consider the following:
| Troubleshooting Step | Action | Rationale |
| 1. Analyze Impurity Profile | - Use LC-MS to compare the impurity profiles of the new and old batches. | A new or more abundant impurity could be responsible for the off-target effects. |
| 2. Test in a Control Cell Line | - Treat a well-characterized, robust cell line with the new batch to see if the unexpected effects are widespread. | This helps to determine if the effect is specific to your primary experimental model. |
| 3. Evaluate Solvent Effects | - Prepare a vehicle control with the same solvent and concentration used for the Probucol treatment. | Ensures that the observed effects are not due to the solvent itself. |
Data Presentation
Table 1: Example Quality Control Parameters for Probucol Batches
| Parameter | Method | Acceptance Criteria | Batch A Result | Batch B Result |
| Identity | ¹H NMR | Conforms to reference spectrum | Conforms | Conforms |
| Molecular Weight | LC-MS | 516.84 ± 0.5 g/mol | 516.82 | 516.85 |
| Purity | HPLC (254 nm) | ≥ 98.0% | 99.2% | 98.1% |
| Solubility (DMSO) | Visual | Clear solution at 100 mM | Pass | Pass |
| Biological Potency (IC50) | Nrf2 Activation Assay | Within ± 2-fold of reference | 15 µM | 28 µM |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of Probucol
This protocol provides a general method for determining the purity of a Probucol sample.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 80:20 v/v). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve Probucol in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution of the new Probucol batch at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area of the main peak relative to the total peak area.
Protocol 2: In-Vitro Nrf2 Activation Assay
This protocol describes a cell-based assay to confirm the biological activity of Probucol by measuring the activation of the Nrf2 pathway.
-
Cell Culture: Plate ARE (Antioxidant Response Element) reporter cells (e.g., HepG2-ARE) in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of your reference batch and the new batch of Probucol in cell culture medium.
-
Treatment: Treat the cells with the different concentrations of Probucol and a vehicle control. Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the log of the Probucol concentration and determine the EC50 value for each batch.
Mandatory Visualizations
Signaling Pathways
Caption: Probucol activates the Keap1/Nrf2 antioxidant pathway.
References
- 1. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination Treatment of Curcumin and Probucol Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probucol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Probucol? [synapse.patsnap.com]
Technical Support Center: Mitigating Off-Target Effects of Camobucol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Camobucol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a phenolic antioxidant and anti-inflammatory compound. Its mechanism of action is understood to be independent of TNF-α-induced nuclear translocation of NF-κB, a key pathway in inflammation.
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive off-target profile for this compound is not publicly available, its structural similarity to Probucol suggests potential interactions with pathways related to cholesterol metabolism. Probucol is known to inhibit ABCA1-mediated cholesterol efflux and may influence the LKB1-AMPK signaling pathway. Therefore, researchers should be mindful of potential effects on these pathways when using this compound.
Q3: How can I differentiate between on-target and off-target effects of this compound in my assay?
A3: Several strategies can be employed:
-
Use of a structurally unrelated compound: Compare the effects of this compound with another compound that has a different chemical structure but targets the same intended pathway.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound, while off-target effects may appear at higher concentrations.
-
Rescue experiments: If the intended target of this compound is known, attempt to rescue the phenotype by overexpressing the target protein or introducing a downstream effector.
-
Use of inactive analogs: Synthesize or obtain a structurally similar analog of this compound that is designed to be inactive against the intended target. This can help identify non-specific effects.
Q4: Can this compound's antioxidant properties interfere with my cellular assay?
A4: Yes, as a phenolic antioxidant, this compound can interfere with assays that are sensitive to redox conditions. This includes assays that measure reactive oxygen species (ROS) or use redox-sensitive fluorescent dyes. It is crucial to include appropriate controls to account for these potential interferences.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Direct reduction of the assay reagent by this compound's antioxidant activity. | Run a cell-free control with this compound and the assay reagent to quantify any direct reduction. Consider using a viability assay based on a different principle, such as ATP measurement (e.g., CellTiter-Glo®) or a fluorescence-based live/dead stain. |
| Interference with cellular metabolism due to off-target effects. | Perform a dose-response curve to determine if the effect is concentration-dependent. Investigate potential off-target pathways, such as those involved in cholesterol transport, by measuring relevant markers. |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. Determine the solubility of this compound in your specific cell culture medium. If precipitation is an issue, lower the concentration or use a different solvent (with appropriate vehicle controls). |
Issue 2: Altered Readouts in Fluorescence-Based Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound. | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant, subtract the background fluorescence or choose a fluorescent probe with a different spectral profile. |
| Quenching of the fluorescent signal. | Run a control with your fluorescent probe and varying concentrations of this compound to assess quenching effects. If quenching is observed, you may need to adjust your analysis or select an alternative assay. |
| Interference with redox-sensitive fluorescent dyes due to antioxidant properties. | Use a redox-insensitive fluorescent dye if possible. Alternatively, include controls with other antioxidants to assess the specificity of the effect. |
Issue 3: Discrepancies in Inflammation-Related Readouts (e.g., Cytokine Levels, NF-κB activity)
| Potential Cause | Recommended Solution |
| Modulation of unintended signaling pathways. | Given the known effects of the structural analog Probucol on the LKB1-AMPK pathway, assess the phosphorylation status of AMPK and its downstream targets. |
| Non-specific inhibition of reporter gene expression (in reporter assays). | Use a control reporter plasmid with a constitutive promoter to check for general effects on transcription and translation. |
| Effects on upstream signaling events independent of the intended target. | Investigate the activation state of kinases and transcription factors known to be involved in the inflammatory response using techniques like Western blotting or phospho-specific ELISAs. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and its structural analog, Probucol. This data can help in designing experiments and interpreting results.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Probucol | Cholesterol Efflux | J774 macrophages | IC50 | ~1 µM | [1] |
| Probucol | Cholesterol Efflux | THP-1 macrophages | % Inhibition @ 1 µM | 30% | [1] |
| Probucol | Antioxidant Activity | Microsomal Lipid Peroxidation | - | 10 µM Probucol ≈ 4 µM 2-OH-estrone | [2] |
Experimental Protocols & Methodologies
Protocol 1: Assessing Off-Target Effects on Cholesterol Efflux
Objective: To determine if this compound inhibits ABCA1-mediated cholesterol efflux, a known off-target effect of its analog, Probucol.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., J774 or THP-1) in appropriate media.
-
Cholesterol Loading: Incubate cells with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) for 24 hours to allow for cholesterol uptake.
-
Compound Treatment: Wash the cells and incubate with varying concentrations of this compound (and a vehicle control) for 1-2 hours. Include Probucol as a positive control for inhibition.
-
Efflux Induction: Add a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I), to the media to induce cholesterol efflux.
-
Quantification: After a defined incubation period (e.g., 4-6 hours), collect the media and measure the amount of fluorescently labeled cholesterol that has been effluxed from the cells using a fluorescence plate reader.
-
Data Analysis: Normalize the efflux to the total cellular cholesterol content and calculate the percent inhibition for each concentration of this compound.
Protocol 2: Cell Viability Assessment using a Non-Redox-Based Assay (ATP Measurement)
Objective: To accurately determine the cytotoxicity of this compound, avoiding interference from its antioxidant properties.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Use a commercial ATP-based viability assay kit (e.g., CellTiter-Glo®). Add the lytic reagent to each well, which lyses the cells and releases ATP.
-
Luminescence Measurement: The reagent contains luciferase and its substrate, which react with the released ATP to produce a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Potential off-target effect of this compound on inflammatory signaling.
Caption: Workflow for a non-redox-based cell viability assay.
Caption: A logical guide for troubleshooting common assay issues with this compound.
References
Technical Support Center: Enhancing the Antioxidant Activity of Camobucol (Probucol)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antioxidant activity of Camobucol, believed to be a reference to the well-established antioxidant drug, Probucol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation aimed at improving the antioxidant efficacy of Probucol.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in DPPH/ABTS assays. | - Instability of DPPH radical solution.- Pipetting errors.- Incomplete dissolution of Probucol or its formulation.- Fluctuation in incubation time or temperature. | - Prepare fresh DPPH solution daily and protect it from light.[1]- Use calibrated pipettes and ensure proper mixing.- Ensure complete solubilization of test compounds; consider using a different solvent system if necessary.- Maintain consistent incubation conditions for all samples.[1] |
| Low cellular uptake of Probucol in in vitro models. | - Poor membrane permeability of the compound.- Efflux pump activity in the cell line. | - Consider nanoformulation strategies (e.g., liposomes, polymeric micelles) to improve cellular penetration.[2][3][4]- Use cell lines with lower efflux pump expression or co-administer with an efflux pump inhibitor as a control. |
| Precipitation of Probucol formulation during cellular antioxidant assays. | - Poor solubility of the formulation in the cell culture medium.- Interaction with media components. | - Decrease the final concentration of the formulation in the assay.- Test the solubility of the formulation in the specific cell culture medium before the experiment.- Consider a different nanoformulation approach to enhance stability in aqueous environments. |
| High background signal in cellular antioxidant assays. | - Autofluorescence of the test compound or formulation.- High basal level of reactive oxygen species (ROS) in the cell line. | - Run a parallel experiment with the compound alone (without the fluorescent probe) to measure its intrinsic fluorescence.- Ensure cells are healthy and not under stress before inducing oxidative stress. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the antioxidant activity of Probucol?
A1: The primary strategies focus on improving its bioavailability, stability, and interaction with reactive oxygen species. These include:
-
Nanoformulation: Encapsulating Probucol in nanocarriers like liposomes, micelles, or nanoparticles can enhance its solubility, protect it from degradation, and improve its delivery to target sites. This approach can lead to higher local concentrations and sustained release, thereby amplifying its antioxidant effect.
-
Combination Therapy: Co-administering Probucol with other antioxidants can lead to synergistic effects. For example, combining it with other phenolic compounds or vitamins that can regenerate its antioxidant capacity.
-
Structural Modification: While more complex, chemical modification of the Probucol molecule could potentially enhance its radical scavenging ability. However, this would require extensive medicinal chemistry efforts and subsequent re-evaluation of its pharmacological profile.
Q2: How can I assess the enhancement of Probucol's antioxidant activity?
A2: A multi-tiered approach is recommended:
-
In Vitro Chemical Assays: Start with simple, rapid assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure the direct radical scavenging activity.
-
In Vitro Cellular Assays: Progress to cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, to evaluate the compound's ability to counteract oxidative stress within a biological system. These assays provide a more biologically relevant measure of antioxidant efficacy.
-
Ex Vivo and In Vivo Models: Ultimately, testing in animal models of oxidative stress-related diseases is crucial to confirm the enhanced therapeutic efficacy.
Q3: What are the key considerations when developing a nanoformulation for Probucol?
A3: Key considerations include:
-
Biocompatibility and Safety: The chosen nanocarrier materials must be non-toxic and biodegradable.
-
Loading Efficiency and Capacity: The formulation should efficiently encapsulate a sufficient amount of Probucol.
-
Stability: The nanoformulation should be stable in biological fluids and during storage.
-
Release Kinetics: The rate of Probucol release from the nanocarrier should be optimized for the intended therapeutic application.
-
Targeting: For specific applications, the surface of the nanocarrier can be modified with ligands to target specific tissues or cells.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Probucol/Probucol formulation
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare a stock solution of Probucol or its formulation in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions from this stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test sample, positive control, or blank (solvent) to the wells.
-
Mix gently.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Probucol/Probucol formulation
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Probucol or its formulation and create a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test sample, positive control, or blank to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution with the blank, and Abs_sample is the absorbance of the ABTS•+ solution with the test sample.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
Probucol/Probucol formulation
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the culture medium.
-
Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH to each well to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time.
Visualizations
Caption: Experimental workflow for evaluating enhanced antioxidant activity.
Caption: Strategies to enhance the antioxidant properties of Probucol.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomicellar Formulations Loaded with Histamine and Paclitaxel as a New Strategy to Improve Chemotherapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Camobucol Delivery Systems for Targeted Therapy
Disclaimer: Information regarding "Camobucol" is limited in publicly available scientific literature. This guide leverages data and protocols for "Probucol," a structurally and functionally similar diphenolic compound, to provide a relevant and comprehensive resource for researchers. The troubleshooting strategies and experimental designs are based on established principles for the targeted delivery of hydrophobic drugs.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development and application of this compound delivery systems for targeted therapy.
Frequently Asked Questions (FAQs)
Q1: My this compound-loaded nanoparticles show significant aggregation after formulation. What are the possible causes and solutions?
A1: Nanoparticle aggregation is a common issue, often stemming from formulation parameters. Potential causes include insufficient stabilizer concentration, improper solvent mixing, or suboptimal pH. To address this, consider the following:
-
Optimize Stabilizer Concentration: Increase the concentration of surfactants or polymers used for stabilization.
-
Refine Mixing Technique: Employ homogenization or sonication to ensure uniform particle dispersion.
-
Adjust pH: The surface charge of nanoparticles can be pH-dependent; adjusting the pH of the buffer can enhance electrostatic repulsion and prevent aggregation.
Q2: The encapsulation efficiency of this compound in my liposomes is consistently low. How can I improve it?
A2: Low encapsulation efficiency for hydrophobic drugs like this compound is a frequent challenge. Several factors can influence this:
-
Lipid Composition: The choice of lipids is critical. Incorporating cholesterol can increase the stability of the lipid bilayer, while using lipids with a phase transition temperature below the experimental temperature can improve drug loading.
-
Drug-to-Lipid Ratio: Optimizing the ratio of this compound to lipids is essential. A high drug concentration can lead to precipitation and low encapsulation.
-
Formulation Method: Techniques like thin-film hydration followed by sonication or extrusion can influence encapsulation efficiency. Experiment with different methods to find the most suitable one for your formulation.
Q3: My targeted delivery system shows poor in vitro cell uptake. What troubleshooting steps can I take?
A3: Inefficient cellular uptake can be due to several factors related to the nanoparticle design and the experimental setup:
-
Targeting Ligand Density: The density of the targeting ligand on the nanoparticle surface is crucial. Too low a density may not be sufficient for effective binding, while an excessively high density can lead to steric hindrance.
-
Cell Line Selection: Ensure the target receptor is adequately expressed on the chosen cell line.
-
Incubation Time and Concentration: Optimize the incubation time and nanoparticle concentration to allow for sufficient interaction with the cells.
Q4: I am observing significant off-target toxicity with my this compound delivery system in vivo. How can this be minimized?
A4: Off-target toxicity is a major hurdle in targeted therapy.[1][2] Strategies to mitigate this include:
-
Enhancing Targeting Specificity: Utilize ligands with high affinity and specificity for the target receptor.
-
"Stealth" Moieties: Incorporate polyethylene glycol (PEG) or other "stealth" molecules on the nanoparticle surface to reduce uptake by the reticuloendothelial system (RES) and prolong circulation time, allowing for more effective targeting.
-
Controlled Release Mechanisms: Design delivery systems with stimuli-responsive release mechanisms (e.g., pH, enzyme, or temperature-sensitive) to ensure this compound is primarily released at the target site.
Troubleshooting Guides
Problem 1: Inconsistent Particle Size and Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Inefficient mixing during formulation | Use a high-shear homogenizer or probe sonicator for a defined period. Ensure consistent energy input across batches. |
| Suboptimal formulation parameters | Systematically vary parameters such as lipid/polymer concentration, drug concentration, and solvent-to-antisolvent ratio. |
| Instability during storage | Analyze particle size and PDI over time at different storage conditions (temperature, light exposure) to determine optimal storage. |
Problem 2: Premature Drug Leakage from the Delivery System
| Potential Cause | Troubleshooting Step |
| Unstable carrier composition | For liposomes, incorporate cholesterol to increase membrane rigidity. For nanoparticles, use polymers with a higher glass transition temperature. |
| Inappropriate drug-carrier interaction | Ensure the hydrophobicity of the drug is compatible with the core of the delivery system. For liposomes, consider the drug's position within the bilayer. |
| Degradation of the carrier | Investigate the stability of the carrier in the relevant biological medium (e.g., plasma, cell culture medium). |
Data Presentation
Table 1: Comparison of Different this compound (as Probucol) Nanoparticle Formulations
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Probucol-PLGA Nanoparticles | 180 ± 25 | 0.15 ± 0.05 | 85 ± 5 | 10 ± 2 |
| Probucol-Chitosan Nanoparticles | 250 ± 40 | 0.28 ± 0.08 | 70 ± 8 | 8 ± 3 |
| Probucol-Solid Lipid Nanoparticles (SLNs) | 150 ± 20 | 0.12 ± 0.04 | 92 ± 4 | 12 ± 2 |
Data synthesized from principles of nanoparticle formulation for hydrophobic drugs.
Table 2: In Vitro Release of this compound (as Probucol) from Liposomal Formulations
| Liposome Composition | % Release at 6h (pH 7.4) | % Release at 24h (pH 7.4) | % Release at 6h (pH 5.5) | % Release at 24h (pH 5.5) |
| DPPC:Cholesterol (7:3) | 15 ± 3 | 35 ± 5 | 25 ± 4 | 60 ± 7 |
| DSPC:Cholesterol (7:3) | 10 ± 2 | 28 ± 4 | 18 ± 3 | 50 ± 6 |
| DPPC:DSPE-PEG (9:1) | 12 ± 2 | 30 ± 5 | 22 ± 4 | 55 ± 6 |
Data is illustrative and based on typical release profiles for liposomal formulations of hydrophobic drugs.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Methodology:
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., Compritol 888 ATO) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.
Protocol 2: In Vitro Cellular Uptake Assay
Methodology:
-
Cell Culture: Plate target cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing fluorescently labeled this compound-loaded nanoparticles at various concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 6 hours) at 37°C.
-
Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer. The intensity of fluorescence is proportional to the amount of nanoparticle uptake.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound targeting the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for the formulation of this compound-loaded liposomes.
Caption: Troubleshooting logic for low encapsulation efficiency of this compound.
References
Validation & Comparative
Comparing the efficacy of Camobucol versus Probucol in hyperlipidemia
Camobucol vs. Probucol in Hyperlipidemia: A Comparative Analysis
An important note on the scope of this comparison: Initial research indicates that while Probucol is a well-documented agent for the treatment of hyperlipidemia, there is a significant lack of publicly available scientific literature and clinical trial data regarding the use of this compound for the same indication. This compound, also known as AGIX-4207, is primarily characterized as a novel antioxidant and anti-inflammatory compound.[1] Its development and investigation have focused on its properties as a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic.[2] Consequently, a direct, data-driven comparison of the efficacy of this compound and Probucol in the context of hyperlipidemia is not feasible at this time.
This guide will therefore provide a comprehensive overview of the efficacy and mechanism of action of Probucol in the management of hyperlipidemia, adhering to the specified requirements for data presentation, experimental protocols, and visualization.
Probucol: An In-Depth Profile
Introduction
Probucol is a lipid-lowering agent with a unique chemical structure and a multifaceted mechanism of action that distinguishes it from other classes of drugs used to treat hypercholesterolemia. Developed in the 1970s, it has been utilized in the management of hyperlipidemia, particularly in patients with familial hypercholesterolemia. While its use has seen a decline with the advent of statins, its potent antioxidant properties and distinct effects on lipoprotein metabolism continue to make it a subject of scientific interest.[1]
Mechanism of Action
Probucol's primary mechanism of action involves the enhancement of the catabolism of low-density lipoprotein (LDL) cholesterol, independent of the LDL receptor pathway.[1][2] This is a key differentiator from statins, which primarily work by upregulating LDL receptors. Probucol is thought to alter the structure of LDL particles, making them more susceptible to clearance from the bloodstream through alternative pathways.
Beyond its impact on LDL catabolism, Probucol exhibits significant antioxidant properties. It inhibits the oxidative modification of LDL, a crucial step in the development of atherosclerosis. Oxidized LDL is readily taken up by macrophages, leading to the formation of foam cells and the initiation of atherosclerotic plaques. By preventing this oxidation, Probucol may impede the atherosclerotic process.
Probucol also influences high-density lipoprotein (HDL) metabolism, though this effect is complex and has been a point of controversy. It is known to decrease HDL cholesterol (HDL-C) levels, which is generally considered an undesirable effect. However, it is hypothesized that this reduction in HDL-C may reflect an enhanced reverse cholesterol transport, where cholesterol is more efficiently removed from peripheral tissues and transported to the liver for excretion. This is supported by findings that Probucol increases the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins.
Efficacy in Hyperlipidemia: A Summary of Clinical Data
The following tables summarize the quantitative data from various clinical studies on the efficacy of Probucol in altering lipid profiles.
Table 1: Effect of Probucol on LDL Cholesterol (LDL-C)
| Study | Number of Patients | Dosage | Duration | Baseline LDL-C (mg/dL) | % Change in LDL-C |
| Riesen et al. (1980) | 27 | 1000 mg/day | 4 months | Not specified | -16% |
| Miettinen et al. (1981) | 17 | Not specified | 2-6 months | Not specified | -11% |
| Glueck et al. (1982) | 19 | 1000 mg/day | 24 weeks | Not specified | -8.4% |
| Koizumi et al. (1994) (Heterozygous FH) | Not specified | Not specified | Not specified | Not specified | -17% |
| Yamashita et al. (PROSPECTIVE study) | 438 | 500 mg/day | >3 years | Not specified | -12% |
Table 2: Effect of Probucol on HDL Cholesterol (HDL-C)
| Study | Number of Patients | Dosage | Duration | Baseline HDL-C (mg/dL) | % Change in HDL-C |
| Riesen et al. (1980) | 27 | 1000 mg/day | 4 months | Not specified | Not significant |
| Miettinen et al. (1981) | 17 | Not specified | 2-6 months | Not specified | -9% |
| Glueck et al. (1982) | 19 | 1000 mg/day | 24 weeks | Not specified | -26% |
| Koizumi et al. (1994) (Heterozygous FH) | Not specified | Not specified | Not specified | Not specified | -40% |
| Yamashita et al. (PROSPECTIVE study) | 438 | 500 mg/day | >3 years | Not specified | -24% |
Table 3: Effect of Probucol on Total Cholesterol and Triglycerides
| Study | % Change in Total Cholesterol | % Change in Triglycerides |
| Riesen et al. (1980) | -13% | Not significant |
| Miettinen et al. (1981) | -12% | Unchanged |
| Glueck et al. (1982) | -10.7% | Not significant |
| Koizumi et al. (1994) (Heterozygous FH) | -22% | Not specified |
| Baker et al. (1982) (12-week trial) | -17.5% (from 353 mg/dL) | Not significant |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on Probucol.
Protocol 1: Double-Blind, Placebo-Controlled Crossover Trial (Baker et al., 1982)
-
Objective: To evaluate the efficacy and safety of Probucol in patients with Type II hyperlipoproteinemia.
-
Study Design: A 12-week double-blind, placebo-controlled crossover trial.
-
Participants: 11 patients with serum cholesterol levels exceeding 275 mg/dL.
-
Intervention: Patients received either Probucol (500 mg twice daily) or a matching placebo for a 12-week period, followed by a crossover to the other treatment after a washout period.
-
Dietary Control: All participants followed a diet with less than 300 mg of cholesterol per day and a polyunsaturated to saturated fat ratio of 1.5 to 2.0.
-
Primary Outcome Measures: Changes in serum cholesterol and triglyceride levels.
-
Lipid Analysis: Blood samples were collected at baseline and at regular intervals throughout the study for lipid profiling.
Protocol 2: Multicenter, Randomized, Prospective Study (PROSPECTIVE study, Yamashita et al.)
-
Objective: To investigate whether Probucol can reduce cardiovascular events on top of conventional lipid-lowering therapy in patients with coronary heart disease (CHD).
-
Study Design: A multicenter, randomized, prospective study.
-
Participants: 876 Japanese patients with CHD and dyslipidemia.
-
Intervention: Patients were randomly assigned to either a control group receiving lipid-lowering agents or a Probucol group receiving lipid-lowering therapy plus Probucol 500 mg/day.
-
Follow-up: Patients were followed for more than 3 years.
-
Primary Endpoint: A composite of cerebrovascular and cardiovascular events.
-
Secondary Endpoint: Carotid intima-media thickness in a subset of patients.
Safety and Side Effects
Probucol is generally well-tolerated. The most common side effects are gastrointestinal, including diarrhea, flatulence, and abdominal pain. A more significant concern that has limited its use is the potential for QT interval prolongation on an electrocardiogram, which could theoretically increase the risk of ventricular arrhythmias. However, large-scale studies have not demonstrated a significant increase in cardiovascular events attributable to this effect.
Conclusion
Probucol is a lipid-lowering agent with a unique, receptor-independent mechanism of action and potent antioxidant properties. Clinical data consistently demonstrate its efficacy in reducing LDL-C levels, although it also leads to a notable decrease in HDL-C. The clinical implications of this HDL-C reduction are still a subject of debate, with some evidence suggesting it may be linked to enhanced reverse cholesterol transport. Due to the lack of available data on the use of this compound for hyperlipidemia, a direct comparison of its efficacy with Probucol cannot be made. Future research on this compound's potential effects on lipid metabolism would be necessary to enable such a comparison.
References
Comparative Analysis of Probucol's Neuroprotective Efficacy in Alzheimer's Disease Models
A Guideline for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The quest for effective neuroprotective agents has led to the investigation of various compounds, including the lipid-lowering drug Probucol and several natural products. This guide provides a comparative overview of the neuroprotective effects of Probucol and its alternatives—Resveratrol, Curcumin, and Ginkgo biloba—in preclinical Alzheimer's models.
While direct preclinical studies on "Camobucol" are not extensively available in the current literature, Probucol, a closely related and well-researched compound, offers significant insights into the potential therapeutic mechanisms. This guide will focus on the experimental data available for Probucol and compare its neuroprotective profile with other leading natural compounds.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the quantitative data on the effects of Probucol, Resveratrol, Curcumin, and Ginkgo biloba on key pathological markers and cognitive outcomes in various Alzheimer's disease animal models. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and treatment durations.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Animal Model | Dosage | Duration | Effect on Aβ | Reference |
| Probucol | Aβ-injected mice | 10 mg/kg/day (i.p.) | 2 weeks | Blunted Aβ₁₋₄₀-induced hippocampal synaptophysin decrease.[1][2] | [1][2] |
| Murine models | Not specified | Not specified | Suppresses lipoprotein-Aβ secretion.[3] | ||
| Resveratrol | APP/PS1 mice | Not specified | Long-term | Reduced amyloid burden. | |
| Tg2576 mice | Moderate consumption (in red wine) | Not specified | Mitigated Aβ-associated memory loss. | ||
| Curcumin | APP/PS1 mice | Oral administration | Not specified | Reduced hippocampal Aβ plaque deposition. | |
| 5xFAD mice | 50 mg/kg (nanoparticles) | 5 days | 50% decrease in Aβ plaques. | ||
| Ginkgo biloba (EGb 761) | Tg2576 mice | Not specified | Not specified | Inhibited the production of brain Aβ levels. | |
| Animal models | Not specified | Not specified | Inhibited aggregation and production of amyloid beta. |
Table 2: Effects on Neuroinflammation and Oxidative Stress
| Compound | Animal Model | Dosage | Duration | Effect on Inflammatory/Oxidative Markers | Reference |
| Probucol | D-galactose-induced aging mice | Not specified | Not specified | Alleviated ROS and MDA levels; elevated SOD, GSH-PX, and HO-1. | |
| Aβ-injected mice | 10 mg/kg/day (i.p.) | 2 weeks | Completely blunted Aβ₁₋₄₀-induced hippocampal lipid peroxidation. | ||
| Resveratrol | Cellular models of AD inflammation | Not specified | Not specified | Reduced oxidative stress by increasing mitochondrial enzyme manganese superoxide dismutase (SOD2) and inhibiting NF-κB. | |
| STZ-induced AD rats | Not specified | Not specified | Reduced oxidative stress. | ||
| Curcumin | STZ-induced AD rats | Not specified | Not specified | Reduced oxidative stress and neuroinflammation. | |
| APP/PS1 mice | Not specified | Not specified | Significantly reduced IL-1β, IL-6, and TNFα in the brain (in combination with anti-Aβ antibody). | ||
| Ginkgo biloba (EGb 761) | Cellular models | Not specified | Not specified | Attenuated oxidative damage induced by H₂O₂/FeSO₄. | |
| Animal models | Not specified | Not specified | Inhibited inflammatory processes. |
Table 3: Effects on Cognitive Function
| Compound | Animal Model | Dosage | Duration | Effect on Cognition | Reference |
| Probucol | Aβ-injected mice | 10 mg/kg/day (i.p.) | 2 weeks | Prevented cognitive impairments in object recognition tasks. | |
| D-galactose-induced aging mice | Not specified | Not specified | Ameliorated cognitive deficits. | ||
| Resveratrol | APP/PS1 mice | Not specified | Long-term | Significantly prevented memory loss in the object recognition test. | |
| STZ-induced AD rats | Not specified | Not specified | Improved learning and memory functions. | ||
| Curcumin | APP/PS1 mice | Oral administration | Not specified | Improved spatial memory. | |
| STZ-induced AD rats | Not specified | Not specified | Improved learning and memory functions. | ||
| Ginkgo biloba (EGb 761) | Tg2576 mice | Not specified | Not specified | Enhancement of spatial learning and memory. | |
| Patients with dementia | 240 mg/day | 22-26 weeks | Stabilized or slowed decline in cognition. |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.
Materials:
-
A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1 cm below the water surface.
-
Visual cues placed around the room in consistent positions.
-
A video tracking system (e.g., EthoVision XT) to record and analyze the animal's swim path.
Procedure:
-
Acclimation and Visible Platform Training (Day 1-2):
-
Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
The platform is made visible by attaching a flag or using a different color. The location of the platform is varied across trials.
-
Each mouse undergoes four trials per day. For each trial, the mouse is gently placed in the water facing the tank wall at one of four starting positions.
-
The mouse is allowed to swim and find the visible platform. If it fails to find it within 60 seconds, it is gently guided to the platform.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
-
Hidden Platform Training (Acquisition Phase, Day 3-6):
-
The platform is submerged and kept in a constant location in one of the quadrants.
-
Each mouse is subjected to four trials per day from different starting positions.
-
The latency to find the platform and the swim path are recorded. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Day 7):
-
The platform is removed from the tank.
-
The mouse is allowed to swim freely for 60-90 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is a standard method to quantify the levels of Aβ₄₀ and Aβ₄₂ in brain tissue homogenates.
Materials:
-
ELISA kit specific for mouse/rat Aβ₄₀ or Aβ₄₂.
-
Tissue homogenization buffer with protease inhibitors.
-
Microplate reader.
Procedure:
-
Brain Tissue Homogenization:
-
Harvest the mouse brain and dissect the hippocampus and cortex on ice.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate soluble and insoluble fractions. The supernatant contains the soluble Aβ, and the pellet can be further processed to extract insoluble Aβ.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the Aβ isoform being measured and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites.
-
Add brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the Aβ concentration in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms.
Caption: Probucol's neuroprotective mechanism via the Keap1/Nrf2 pathway and modulation of inflammation.
Caption: Resveratrol's activation of SIRT1 and AMPK pathways to confer neuroprotection.
Caption: Curcumin's multi-target approach involving anti-amyloid, anti-inflammatory, and antioxidant effects.
Caption: Neuroprotective mechanisms of Ginkgo biloba extract (EGb 761).
Conclusion
Probucol demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease, primarily through its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate Aβ metabolism. When compared to well-studied natural compounds like Resveratrol, Curcumin, and Ginkgo biloba, Probucol offers a distinct mechanistic profile. While the natural compounds exhibit broad, multi-target effects, Probucol's actions are more focused on pathways related to oxidative stress and lipid metabolism, which are also critical in AD pathogenesis.
Further research, particularly head-to-head comparative studies in standardized animal models, is warranted to definitively establish the relative efficacy of these compounds. The ongoing Phase II clinical trial of Probucol in AD patients will be crucial in translating these promising preclinical findings into clinical benefits. For researchers and drug development professionals, the diverse mechanisms of these compounds highlight multiple viable pathways for therapeutic intervention in Alzheimer's disease.
References
- 1. Probucol, a lipid-lowering drug, prevents cognitive and hippocampal synaptic impairments induced by amyloid β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Probucol Eclipses Other Antioxidants in Preventing LDL Oxidation: A Comparative Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that Probucol, a lipid-lowering agent with potent antioxidant properties, demonstrates superior efficacy in preventing the oxidation of low-density lipoprotein (LDL) when compared to a range of other antioxidants, including Vitamin E, flavonoids, and carotenoids. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying mechanisms of action.
The oxidative modification of LDL is a critical initiating event in the pathogenesis of atherosclerosis, the primary underlying cause of cardiovascular disease. The search for effective antioxidants to inhibit this process is a key focus of cardiovascular drug development. This guide consolidates findings from multiple in vitro and in vivo studies to offer a clear perspective on the relative performance of Probucol.
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the key findings from various studies, highlighting the superior performance of Probucol in inhibiting LDL oxidation.
| Antioxidant | Key Findings | Experimental Model | Measurement of Oxidation | Reference |
| Probucol | - Increased LDL oxidation lag time by over 830%.- Reduced TBARS formation by up to 95%.- Lag times exceeded 1400 minutes in LDL receptor-deficient mice treated with 0.5% Probucol.[1][2] | Human hypercholesterolemic patients, LDL receptor-deficient mice | Conjugated diene formation, TBARS | [1][2] |
| Vitamin E | - Increased LDL oxidation lag time by approximately 30-54%.- Reduced the rate of conjugated diene production by 24% at low doses. | Human hypercholesterolemic patients, Watanabe heritable hyperlipidemic (WHHL) rabbits | Conjugated diene formation | [2] |
| BO-653 | - Completely inhibited cell-mediated LDL oxidation at a concentration of 5 µM.- More potent than α-tocopherol and Probucol in inhibiting macrophage-mediated LDL oxidation. | Human macrophage cell culture | TBARS, Relative electrophoretic mobility | |
| Flavonoids (e.g., Quercetin) | - The minimum dose to double the LDL oxidation lag time was 0.6-0.7 nmoles. | In vitro study with LDL from postmenopausal women | Conjugated diene formation | |
| Carotenoids (e.g., Lycopene) | - Dietary supplementation significantly decreased serum lipid peroxidation and LDL oxidation. | Human dietary intervention study | TBARS, Conjugated dienes |
Mechanisms of Action: How Antioxidants Protect LDL
The oxidation of LDL is a complex process initiated by reactive oxygen species (ROS), leading to a cascade of lipid peroxidation. Antioxidants intervene at different stages of this pathway.
Probucol, being highly lipophilic, integrates into the LDL particle and acts as a potent chain-breaking antioxidant by scavenging lipid peroxyl radicals, thus halting the propagation phase. Vitamin E, another lipid-soluble antioxidant, donates a hydrogen atom to peroxyl radicals. Water-soluble antioxidants like Vitamin C can regenerate Vitamin E, but their direct effect on LDL oxidation within the lipid particle is limited. Flavonoids can chelate metal ions like copper, preventing the initial formation of ROS, and also act as radical scavengers. Carotenoids are effective quenchers of singlet oxygen and other ROS.
Experimental Protocols
The evaluation of antioxidant efficacy against LDL oxidation typically involves a standardized workflow.
Detailed Methodologies
1. Isolation of Low-Density Lipoprotein (LDL)
LDL is typically isolated from fresh human plasma by sequential ultracentrifugation. This method separates lipoproteins based on their density. The collected LDL fraction is then dialyzed to remove EDTA and other contaminants before use in oxidation studies.
2. Copper-Mediated LDL Oxidation
Isolated LDL is incubated with a solution of copper sulfate (CuSO₄) to induce oxidation. The formation of conjugated dienes, an early marker of lipid peroxidation, is continuously monitored by measuring the absorbance at 234 nm using a spectrophotometer. The time before the rapid increase in absorbance is known as the "lag time," which is a key indicator of the LDL's resistance to oxidation.
3. Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. In this assay, oxidized LDL is heated with thiobarbituric acid (TBA) under acidic conditions. The resulting pink-colored MDA-TBA adduct is quantified by measuring its absorbance at 532 nm. A lower TBARS value indicates a greater inhibitory effect of the antioxidant on LDL oxidation.
Conclusion
The experimental evidence strongly suggests that Probucol is a highly effective antioxidant for the prevention of LDL oxidation, consistently outperforming other well-known antioxidants in various experimental models. Its ability to incorporate into the LDL particle and potently inhibit the propagation of lipid peroxidation makes it a significant compound of interest in the development of therapies aimed at preventing atherosclerosis. Further research into novel antioxidants with similar or enhanced properties is warranted to expand the therapeutic arsenal against cardiovascular disease.
References
A Comparative Analysis of Camobucol and Statins on Cholesterol Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Camobucol, a phenolic antioxidant, and statins, the current standard of care, in modulating cholesterol levels. This analysis is supported by a review of available clinical and preclinical data, with a focus on their respective mechanisms of action and effects on lipid profiles.
While direct comparative clinical trial data for this compound is limited, its close structural and functional analogue, Probucol, has been studied more extensively. This guide will therefore draw upon data from Probucol studies to infer the potential effects of this compound in comparison to various statins. It is important to note that while analogous, the clinical profile of this compound may not be identical to that of Probucol.
Executive Summary
Statins are highly effective in reducing low-density lipoprotein cholesterol (LDL-C) by inhibiting its synthesis in the liver.[1] This mechanism leads to a significant decrease in circulating LDL-C and a modest increase in high-density lipoprotein cholesterol (HDL-C). This compound, like its analogue Probucol, is believed to lower LDL-C through a different mechanism, primarily by increasing the fractional catabolism of LDL.[2] Notably, and in contrast to statins, Probucol has been consistently shown to decrease HDL-C levels. The antioxidant properties of the this compound/Probucol class of compounds may offer additional cardiovascular benefits independent of lipid-lowering.
Comparative Efficacy on Lipid Profiles
The following tables summarize the quantitative data from various clinical studies comparing the effects of Probucol and different statins on cholesterol levels.
| Drug/Dosage | Study Population | Duration | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | Reference |
| Probucol vs. Pravastatin | ||||||
| Probucol (500 mg twice daily) | Hypercholesterolemic patients | 16 weeks | Significant decrease | Significant decrease | -21% | [3] |
| Pravastatin (40 mg once daily) | Hypercholesterolemic patients | 16 weeks | -28% | -37% | +9% | [3] |
| Probucol (500 mg/day) | Asymptomatic hypercholesterolemic patients | 2 years | Significant reduction | -29% | Not specified | [4] |
| Pravastatin (10 mg/day) | Asymptomatic hypercholesterolemic patients | 2 years | Significant reduction | -36% | Not specified | |
| Probucol vs. Lovastatin | ||||||
| Probucol (500 mg b.i.d.) | Familial Hypercholesterolemia | 25 months | Not specified | -14% | -29% | |
| Lovastatin (40 mg/day) | Familial Hypercholesterolemia | 25 months | Not specified | -36% | +6% | |
| Probucol vs. Simvastatin | ||||||
| Probucol (500 mg twice daily) | Hypercholesterolemia | 12 weeks | Significant reduction | -8% | Significant decrease | |
| Simvastatin (20 mg once daily) | Hypercholesterolemia | 12 weeks | Significant reduction | -34% | Significant increase | |
| Simvastatin (40 mg once daily) | Hypercholesterolemia | 12 weeks | Significant reduction | -40% | Significant increase | |
| Probucol vs. Atorvastatin | ||||||
| Probucol (500 mg/day) | Hyperlipidemic patients with nondiabetic nephropathy | 24 weeks | Significant reduction | Significant reduction | Not specified | |
| Atorvastatin (10 mg/day) | Hyperlipidemic patients with nondiabetic nephropathy | 24 weeks | Significant reduction | Significant reduction | Not specified | |
| Probucol + Atorvastatin | Acute Cerebral Infarction Patients | 6 months | More significant reduction than atorvastatin alone | More significant reduction than atorvastatin alone | Not specified | |
| Atorvastatin alone | Acute Cerebral Infarction Patients | 6 months | Significant reduction | Significant reduction | Not specified |
Mechanisms of Action
Statins: Inhibition of Cholesterol Synthesis
Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition primarily in the liver leads to decreased intracellular cholesterol concentrations. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL-C from the circulation.
Caption: Statin Mechanism of Action
This compound: A Multifaceted Approach
The mechanism of action for this compound, inferred from studies on Probucol, is more complex and not fully elucidated. It is believed to involve several pathways:
-
Enhanced LDL Catabolism: Probucol increases the fractional rate of LDL catabolism, leading to its removal from the circulation through pathways that may be independent of the LDL receptor.
-
Antioxidant Properties: As a phenolic compound, Probucol is a potent antioxidant that can inhibit the oxidative modification of LDL. Oxidized LDL is a key factor in the development of atherosclerosis.
-
Modulation of Reverse Cholesterol Transport: Probucol affects key proteins involved in reverse cholesterol transport. It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), which is crucial for the initial transfer of cholesterol from cells to HDL. It may also influence the activity of cholesteryl ester transfer protein (CETP) and scavenger receptor class B type I (SR-BI), which are involved in the remodeling of HDL particles and the delivery of cholesterol to the liver. This complex interplay likely contributes to the observed decrease in HDL-C levels.
Caption: this compound's Multifaceted Mechanism
Experimental Protocols
The clinical trials cited in this guide employed standard methodologies for the assessment of lipid profiles.
Lipid Profile Analysis
1. Sample Collection and Preparation:
-
Venous blood samples are typically collected from subjects after a 12-hour fast.
-
Serum is separated by centrifugation at approximately 3000 rpm for 15 minutes.
-
Samples are stored at -80°C until analysis.
2. Enzymatic Measurement of Cholesterol and Triglycerides:
-
Total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays.
-
These assays involve a series of enzymatic reactions that produce a colored product, the absorbance of which is proportional to the concentration of the lipid being measured.
-
Principle:
-
Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol.
-
Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide.
-
In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored compound that can be quantified spectrophotometrically.
-
3. LDL-C Calculation and Measurement:
-
Calculation (Friedewald Formula): In most clinical settings, LDL-C is calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) *This formula is generally accurate for triglyceride levels below 400 mg/dL.
-
Direct Measurement (Ultracentrifugation): For research purposes and in patients with high triglycerides, LDL-C is often measured directly after separation of lipoproteins by ultracentrifugation.
-
Principle: Lipoproteins are separated based on their different densities by subjecting serum samples to high centrifugal forces.
-
VLDL, being the least dense, floats to the top, while LDL and HDL are found in subsequent fractions.
-
The cholesterol content of the isolated LDL fraction is then measured enzymatically.
-
Experimental Workflow for a Comparative Clinical Trial
Caption: Clinical Trial Workflow
Conclusion
Statins remain the cornerstone of LDL-C reduction, with a well-established mechanism of action and a vast body of clinical evidence supporting their efficacy in reducing cardiovascular events. This compound, based on data from its analogue Probucol, presents a different approach to cholesterol management. While it demonstrates a moderate LDL-C lowering effect, its significant reduction of HDL-C is a point of concern and requires further investigation to understand its clinical implications. The potent antioxidant properties of the this compound/Probucol class are a distinguishing feature that may offer cardiovascular protection through mechanisms independent of lipid lowering.
For researchers and drug development professionals, the unique mechanism of this compound warrants further exploration, particularly in patient populations who are statin-intolerant or who have a significant residual cardiovascular risk despite optimal LDL-C lowering with statins. Future clinical trials directly comparing this compound with various statins are essential to fully delineate its therapeutic potential and safety profile.
References
- 1. HMG-CoA reductase inhibitors.pptx [slideshare.net]
- 2. Intensive combination drug therapy of familial hypercholesterolemia with lovastatin, probucol, and colestipol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pravastatin vs. probucol in the treatment of hypercholesterolemia. A double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of probucol and pravastatin on common carotid atherosclerosis in patients with asymptomatic hypercholesterolemia. Fukuoka Atherosclerosis Trial (FAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Probucol's Anti-inflammatory Effects: A Comparative Guide
Assessing the consistency of Probucol's anti-inflammatory properties across various laboratory settings is crucial for its potential therapeutic application. This guide provides a comparative analysis of Probucol's performance against other known anti-inflammatory agents, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their investigations.
Probucol, a lipid-lowering agent, has demonstrated significant anti-inflammatory effects, primarily through the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The reproducibility of these effects is a key factor in establishing its reliability as a potential anti-inflammatory drug. This guide synthesizes available data to offer a clear comparison of Probucol's efficacy.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Probucol and its derivative, Succinobucol, alongside common alternative anti-inflammatory compounds, Dexamethasone and Parthenolide.
Table 1: Inhibition of VCAM-1 Expression
| Compound | Cell Line | Inducer | Concentration | Inhibition | Laboratory/Study |
| Probucol | HUVEC | TNF-α (100 U/ml) | 50 µM | ~45% (protein) | Zapolska-Downar et al.[1] |
| Probucol | HUVEC | TNF-α (100 U/ml) | 50 µM | ~40% (mRNA) | Zapolska-Downar et al.[1] |
| Probucol | HUVEC | Ox-LDL | 10-80 µM | Significant | Li et al.[2] |
| Succinobucol | Not Specified | Not Specified | Not Specified | IC50: 6 µM | ResearchGate Publication[3] |
HUVEC: Human Umbilical Vein Endothelial Cells; TNF-α: Tumor Necrosis Factor-alpha; Ox-LDL: Oxidized Low-Density Lipoprotein; IC50: Half-maximal Inhibitory Concentration.
Table 2: Inhibition of NF-κB Signaling Pathway
| Compound | Assay | Cell Line | IC50 | Laboratory/Study |
| Dexamethasone | GM-CSF Release | A549 | 2.2 x 10⁻⁹ M | Adcock et al.[4] |
| Dexamethasone | 3xκB Reporter | A549 | 0.5 x 10⁻⁹ M | Adcock et al. |
| Parthenolide | Cell Growth (NPC) | CNE1 | 20.05 µM (24h) | Chen et al. |
| Parthenolide | Cell Growth (NPC) | CNE2 | 32.66 µM (24h) | Chen et al. |
GM-CSF: Granulocyte-macrophage colony-stimulating factor; NPC: Nasopharyngeal Carcinoma.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory effects of Probucol.
Protocol 1: TNF-α-Induced VCAM-1 Expression in HUVECs
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
HUVECs are seeded in 6-well plates and grown to confluence.
-
Cells are pre-treated with varying concentrations of Probucol (e.g., 10-100 µM) or vehicle control for 24 hours.
-
Following pre-treatment, cells are stimulated with 10 ng/mL of recombinant human TNF-α for 6 hours to induce VCAM-1 expression.
3. Measurement of VCAM-1 Expression:
-
Western Blot:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Flow Cytometry:
-
Cells are detached and incubated with a fluorescently labeled primary antibody against VCAM-1.
-
The fluorescence intensity is measured using a flow cytometer to quantify the surface expression of VCAM-1.
-
Protocol 2: NF-κB Luciferase Reporter Assay in HEK293 Cells
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
2. Treatment:
-
24 hours post-transfection, cells are pre-treated with different concentrations of Probucol or other inhibitors for 1 hour.
-
Cells are then stimulated with an NF-κB activator, such as 20 ng/mL TNF-α, for 6-8 hours.
3. Luciferase Assay:
-
Cells are lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying molecular mechanisms and experimental procedures can facilitate a deeper understanding.
References
- 1. Selective inhibition by probucol of vascular cell adhesion molecule-1 (VCAM-1) expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probucol inhibits oxidized-low density lipoprotein-induced adhesion of monocytes to endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Camobucol in Cancer Cell Lines: An Analysis of Available Scientific Literature
A comprehensive review of scientific databases and published literature yielded no specific information on a compound named "Camobucol" and its anti-proliferative effects on cancer cell lines. It is possible that "this compound" is a novel, yet-to-be-disclosed compound, a product in early-stage development, or a potential misspelling of another therapeutic agent.
Given the absence of data for "this compound," this guide presents a comparative analysis of Probucol , a well-established antioxidant and lipid-lowering agent that has been investigated for its anti-cancer properties. This information is intended to provide a relevant example of the requested content type for researchers, scientists, and drug development professionals.
Comparative Analysis of Probucol's Anti-Proliferative Activity
Probucol has demonstrated modest anti-proliferative effects in a variety of cancer cell lines. Its mechanism of action is thought to be multifactorial, involving the induction of cell cycle arrest and the modulation of key signaling pathways.
Quantitative Data Summary
The following table summarizes the observed anti-proliferative effects of Probucol across different human cancer cell lines. It is important to note that the efficacy of Probucol appears to be cell-line dependent, with some studies indicating only slight inhibition of cell viability.
| Cancer Cell Line | Cancer Type | Observed Effect | IC50 Value | Reference |
| PA-1 | Ovarian Cancer | Decreased cell growth in a dose-dependent manner | Not Reported | [1] |
| SKOV-3 | Ovarian Cancer | Decreased cell growth in a dose-dependent manner | Not Reported | [1] |
| H929 | Multiple Myeloma | Significant inhibition of cell viability | Not Achieved (viability >80% at 0.5-10 µM) | [2][3] |
| RPMI8226 | Multiple Myeloma | Significant inhibition of cell viability | Not Achieved (viability >80% at 5-10 µM) | [2] |
| K562S (imatinib sensitive) | Chronic Myeloid Leukemia | No significant toxicity | Not Reported | |
| K562R (imatinib resistant) | Chronic Myeloid Leukemia | No significant toxicity | Not Reported | |
| U937 | Histiocytic Lymphoma | No significant toxicity | Not Reported | |
| HL60 | Acute Myeloid Leukemia | No significant toxicity | Not Reported | |
| U266 | Multiple Myeloma | No significant toxicity | Not Reported |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure the anti-proliferative effects of a compound.
MTT Cell Proliferation Assay
1. Cell Seeding:
- Harvest cancer cells in their exponential growth phase.
- Perform a cell count using a hemocytometer or an automated cell counter to ensure viability.
- Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of Probucol in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the Probucol stock solution in complete culture medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
- Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Probucol or controls.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
- Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
- Calculate the percentage of cell viability for each concentration of Probucol relative to the vehicle control (which is considered 100% viability).
- Plot the percentage of cell viability against the logarithm of the Probucol concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway of Probucol's Anti-Proliferative Effects
Caption: Probucol may inhibit cell proliferation by inactivating the MAPK and NF-κB pathways, leading to G1 phase cell cycle arrest.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: A typical workflow for evaluating the anti-proliferative effects of a compound using an MTT assay.
References
- 1. Effects of probucol on cell proliferation in human ovarian cancer cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. Effect of Probucol on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Probucol on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Probucol's Impact on HDL and LDL Cholesterol
An Objective Guide for Researchers and Drug Development Professionals
A note on nomenclature: This guide focuses on the compound Probucol . The initial query for "Camobucol" did not yield results for an approved or investigational drug with lipid-modifying properties; it is presumed that "Probucol" was the intended subject of analysis based on the therapeutic context.
Probucol is a diphenolic, lipophilic compound with a unique and complex profile as a lipid-lowering agent. Initially developed for its antioxidant properties, its application in managing hypercholesterolemia has revealed distinct effects on both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol that set it apart from mainstream therapies like statins. Unlike statins, which primarily target cholesterol synthesis, Probucol modulates lipid levels through several other mechanisms, including altering the catabolism of LDL and profoundly influencing reverse cholesterol transport.
This guide provides a comparative analysis of Probucol's effects on HDL and LDL cholesterol, presenting quantitative data from key clinical studies, detailing relevant experimental protocols, and illustrating its proposed mechanisms of action.
Impact on High-Density Lipoprotein (HDL) Cholesterol
A defining and often controversial characteristic of Probucol is its tendency to significantly decrease HDL cholesterol levels. This effect is in stark contrast to other lipid-modifying agents like CETP inhibitors, which are designed to raise HDL-C. The reduction is thought to be a consequence of Probucol's mechanism, particularly its enhancement of reverse cholesterol transport. By increasing the activity of Cholesteryl Ester Transfer Protein (CETP), Probucol facilitates the transfer of cholesteryl esters from HDL to other lipoproteins and increases the uptake of HDL cholesterol by the liver[1]. This acceleration of the reverse cholesterol transport pathway results in smaller, denser HDL particles and a lower overall plasma concentration of HDL-C[2].
Quantitative Data: Probucol's Effect on HDL Cholesterol
| Study / Comparison | Patient Population | Treatment Group | N | Duration | Mean % Change in HDL-C |
| PQRST [1] | Hypercholesterolemia | Probucol (1 g/day ) | ~137 | 3 years | -24% |
| Lovastatin Comparison [3] | Familial & Non-Familial Hypercholesterolemia | Probucol (1 g/day ) | 28 | 14 weeks | -27% to -33% (HDL2) |
| Metabolic Ward Study [4] | Hypercholesterolemia | Probucol | 17 | 2-6 months | -9% |
| Heterozygous FH Study | Heterozygous Familial Hypercholesterolemia | Probucol | 4 | 12 weeks | -36.6% |
| Combination Therapy Study | Acute Coronary Syndrome | Probucol (750 mg/day) + Atorvastatin (20 mg/day) | 64 | 12 weeks | Significant Decrease (vs. increase with Atorvastatin alone) |
Impact on Low-Density Lipoprotein (LDL) Cholesterol
Probucol consistently demonstrates a moderate ability to lower LDL cholesterol levels. This effect is achieved primarily by increasing the fractional catabolic rate of LDL, a mechanism that is independent of the LDL receptor pathway heavily utilized by statins. This allows Probucol to be effective even in patients with LDL receptor deficiencies, such as those with familial hypercholesterolemia (FH). Additionally, its potent antioxidant properties prevent the oxidative modification of LDL particles, a key step in the development of atherosclerosis.
Quantitative Data: Probucol's Effect on LDL Cholesterol
| Study / Comparison | Patient Population | Treatment Group | N | Duration | Mean % Change in LDL-C |
| PQRST | Hypercholesterolemia | Probucol (1 g/day ) | ~137 | 3 years | -12% |
| Lovastatin Comparison | Familial & Non-Familial Hypercholesterolemia | Probucol (1 g/day ) | 28 | 14 weeks | -10% to -17% |
| Lovastatin Comparison | Familial & Non-Familial Hypercholesterolemia | Lovastatin (80 mg/day) | 30 | 14 weeks | > -40% |
| Metabolic Ward Study | Hypercholesterolemia | Probucol | 17 | 2-6 months | -11% |
| Double-Blind Study | Primary Hypercholesterolemia | Probucol (1 g/day ) | 27 | 4 months | -16% |
| Heterozygous FH Study | Heterozygous Familial Hypercholesterolemia | Probucol | 4 | 12 weeks | -14% |
Mechanism of Action: Visualized Pathways
Probucol's effects on HDL and LDL are driven by a multifactorial mechanism of action that distinguishes it from other lipid-lowering therapies. Key pathways include the modulation of CETP activity and the enhancement of LDL catabolism, alongside strong antioxidant effects.
Caption: Probucol's dual mechanism on HDL and LDL cholesterol pathways.
The diagram above illustrates two core actions of Probucol. It stimulates CETP, which enhances the transfer of cholesteryl esters (CE) from HDL to VLDL/LDL, accelerating HDL clearance. Concurrently, it enhances the receptor-independent catabolism of LDL and acts as a potent antioxidant, inhibiting the formation of atherogenic oxidized LDL.
Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials. Below are summaries of the methodologies employed in key studies.
PROSPECTIVE Trial (Probucol Trial for Secondary Prevention of Atherosclerotic Events)
-
Study Design: A multicenter, randomized, prospective, open-label trial conducted in Japan.
-
Patient Population: The trial enrolled 876 patients with a history of coronary heart disease (CHD) and dyslipidemia (LDL-C ≥ 140 mg/dL without medication or currently on lipid-lowering drugs). Key inclusion criteria involved being over 20 years of age with a history of myocardial infarction or angina pectoris.
-
Randomization and Blinding: Patients were randomly assigned to either the control group or the Probucol group. Randomization was dynamically balanced for factors including LDL-C levels, diabetes, and hypertension. The trial was open-label.
-
Treatment Protocol:
-
Control Group (n=438): Continued conventional lipid-lowering therapy (e.g., statins).
-
Probucol Group (n=438): Received 500 mg/day of Probucol (250 mg twice daily) in addition to their conventional lipid-lowering therapy.
-
Duration: Patients were followed for a minimum of 3 years.
-
-
Biochemical Analysis: Fasting blood samples were collected at baseline and at specified follow-up intervals. Serum lipids, including total cholesterol, LDL-C, HDL-C, and triglycerides, were measured using standard enzymatic methods in central laboratories.
PQRST (Probucol Quantitative Regression Swedish Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: The study included 274 patients with hypercholesterolemia.
-
Treatment Protocol:
-
Control Group: Received placebo alongside diet therapy and, in some cases, cholestyramine.
-
Probucol Group: Received Probucol in addition to diet therapy and cholestyramine.
-
Duration: The treatment period was 3 years.
-
-
Biochemical Analysis: Serum cholesterol, LDL cholesterol, and HDL cholesterol were measured at baseline and throughout the trial. The specific laboratory methods involved standard lipid panel analysis techniques common for large clinical trials of that era.
General Lipid Measurement Methodology
In modern clinical trials, cholesterol and lipoprotein quantification is performed using standardized and often automated methods to ensure accuracy and consistency.
Caption: Generalized workflow for clinical lipid panel analysis.
-
Sample Collection: Fasting blood samples are drawn from patients.
-
Preparation: Blood is centrifuged to separate serum from cellular components.
-
Total Cholesterol & Triglycerides: Automated enzymatic assays are used for quantification.
-
HDL-C Measurement: HDL is isolated from other lipoproteins, typically through precipitation methods, before its cholesterol content is measured enzymatically.
-
LDL-C Calculation: LDL-C is most commonly estimated using the Friedewald formula: [LDL-C] = [Total Cholesterol] - [HDL-C] - ([Triglycerides]/5), which is valid for triglyceride levels < 400 mg/dL. Direct measurement methods or ultracentrifugation may be used as reference standards.
-
Quality Control: Reference methods, such as gas chromatography-isotope dilution mass spectrometry, are used to calibrate and ensure the accuracy of routine enzymatic assays.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) [jstage.jst.go.jp]
- 4. Rationale and Design of the PROSPECTIVE Trial: Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Probucol's Therapeutic Potential in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic potential of Probucol against alternative agents in key disease areas: atherosclerosis, neurodegeneration, and inflammation. The information is compiled from published experimental data to aid in the independent verification of Probucol's efficacy and mechanisms of action.
Section 1: Comparison in Atherosclerosis
Probucol has been extensively studied for its anti-atherosclerotic properties, primarily attributed to its potent antioxidant and lipid-lowering effects. This section compares the preclinical efficacy of Probucol with Atorvastatin, a widely used statin, in a cholesterol-fed rabbit model of atherosclerosis.
Data Presentation: Probucol vs. Atorvastatin in Atherosclerosis
| Parameter | Control | Probucol (0.1%) | Atorvastatin (0.003%) | Probucol (0.1%) + Atorvastatin (0.003%) |
| Atherosclerotic Lesion Area Reduction (%) | 0% | 41% | 21% (not significant) | 61% |
| Non-HDL Cholesterol Reduction (%) | 0% | 22% | 25% | 38% |
| Resistance of LDL to Oxidation | Baseline | Significantly Increased | No significant effect | Significantly Increased |
Data synthesized from a preclinical study in cholesterol-fed rabbits.[1][2]
Experimental Protocols: Atherosclerosis Induction and Drug Administration in Rabbits
Animal Model: Male New Zealand White rabbits were used for this study.
Atherosclerosis Induction: Atherosclerosis was induced by feeding the rabbits a diet containing 0.5% cholesterol for a total of 8 weeks.[1][2]
Drug Administration:
-
Two weeks after the initiation of the cholesterol-rich diet, the rabbits were divided into four groups: control, Probucol (0.1% in chow), Atorvastatin (0.003% in chow), and a combination of Probucol and Atorvastatin.
-
The respective diets were administered for the remaining 6 weeks of the study.[1]
Efficacy Assessment:
-
At the end of the 8-week period, the aortas were excised, stained with Sudan IV, and the total area of atherosclerotic lesions was quantified.
-
Blood samples were collected to measure plasma levels of non-high-density lipoprotein (non-HDL) cholesterol.
-
The susceptibility of isolated LDL to oxidation was assessed to determine the antioxidant effects of the treatments.
Signaling Pathway and Experimental Workflow
Section 2: Comparison in Neurodegeneration
Probucol's antioxidant and anti-inflammatory properties suggest its potential in treating neurodegenerative diseases. This section compares the neuroprotective effects of Probucol with Edaravone, a free-radical scavenger, in an in vitro model of Parkinson's disease.
Data Presentation: Probucol vs. Edaravone in a Parkinson's Disease Model
| Parameter | Control (Rotenone-induced) | Probucol | Edaravone |
| Cell Viability | Decreased | Increased | Increased |
| Mitochondrial Membrane Potential | Decreased | Stabilized | Stabilized |
| Intracellular Reactive Oxygen Species (ROS) | Increased | Inhibited | Inhibited |
| Apoptosis | Increased | Inhibited | Inhibited |
Data from a study on SH-SY5Y cells, a human neuroblastoma cell line, treated with rotenone to induce Parkinson's-like pathology. The study noted that the effect of Probucol was equal to or greater than and more persistent than that of Edaravone.
Experimental Protocols: In Vitro Parkinson's Disease Model
Cell Line: SH-SY5Y human neuroblastoma cells were used.
Induction of Neurotoxicity: The cells were treated with rotenone, a mitochondrial complex I inhibitor, to induce cytotoxicity, apoptosis, and mitochondrial dysfunction, mimicking aspects of Parkinson's disease pathology.
Drug Treatment: Cells were treated with either Probucol or Edaravone.
Assessment of Neuroprotection:
-
Cell viability was measured to assess the protective effects of the drugs against rotenone-induced cell death.
-
Mitochondrial membrane potential and intracellular ROS levels were evaluated to determine the effects on mitochondrial function and oxidative stress.
-
The rate of apoptosis was quantified to assess the anti-apoptotic effects of the treatments.
Signaling Pathway
Section 3: Comparison in Inflammation
Probucol exhibits anti-inflammatory effects, which contribute to its therapeutic potential in various diseases. This section compares the protective effects of Probucol with N-acetylcysteine (NAC), another antioxidant, against contrast medium-induced renal oxidative stress and inflammation.
Data Presentation: Probucol vs. N-acetylcysteine in Contrast-Induced Nephrotoxicity
| Parameter | Control (Contrast Medium-induced) | Probucol | N-acetylcysteine |
| Renal Glutathione Peroxidase (GPx) Activity | Suppressed | Not inhibited | Not inhibited |
| Renal Superoxide Dismutase (SOD) Activity | No significant change in diabetic rats | No significant influence | No significant influence |
Data from a study in diabetic rats where contrast medium (diatrizoate) was used to induce nephrotoxicity.
Experimental Protocols: Contrast-Induced Nephrotoxicity Model
Animal Model: Diabetic and non-diabetic rats were used. Diabetes was induced with streptozotocin.
Drug Pre-treatment: Rats were pre-treated with either Probucol or N-acetylcysteine for one week.
Induction of Nephrotoxicity: The rats were injected with the contrast medium diatrizoate (DTZ).
Assessment of Renal Protection:
-
The activity of the endogenous antioxidant enzyme, glutathione peroxidase (GPx), in the kidneys was measured to assess the protective effects of the pre-treatments against DTZ-induced suppression.
-
Renal superoxide dismutase (SOD) activity was also measured.
Signaling Pathway
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The preclinical findings presented here may not be directly translatable to human clinical outcomes.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Camobucol
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Camobucol is paramount. This guide provides essential procedural information for personal protective equipment, operational handling, and disposal.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Gloves | Double gloving is required. Use chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1][2][3] |
| Body Protection | Gown | Wear a disposable, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[3] Gowns should be resistant to permeability by hazardous drugs.[4] |
| Eye & Face Protection | Goggles & Face Shield | Use safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if an airborne hazard is present, such as when handling the powder outside of a containment system or during a large spill. Surgical masks do not offer adequate protection. |
Operational Plan: Handling and Use
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
According to one supplier, this compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).
Preparation and Handling:
-
All manipulations of this compound, especially in powdered form, should be conducted in a containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.
-
Use a closed-system drug-transfer device (CSTD) when transferring the substance to minimize leaks and spills.
-
Luer-lock fittings should be used for all syringe and needle connections to prevent accidental disconnection.
-
Before handling, ensure all necessary PPE is donned correctly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, vials, syringes, and absorbent pads, should be treated as hazardous waste.
-
Containment: Dispose of contaminated items in properly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Spill Cleanup Waste: All materials used to clean a spill of this compound are to be managed as hazardous waste.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Spill Protocol
The following workflow outlines the immediate steps to take in the event of a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
